Ethyl 5-(2-naphthyl)-5-oxovalerate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-naphthalen-2-yl-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-2-20-17(19)9-5-8-16(18)15-11-10-13-6-3-4-7-14(13)12-15/h3-4,6-7,10-12H,2,5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOKJNORNTYAEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645605 | |
| Record name | Ethyl 5-(naphthalen-2-yl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109089-73-8 | |
| Record name | Ethyl 5-(naphthalen-2-yl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5-(2-naphthyl)-5-oxovalerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-(2-naphthyl)-5-oxovalerate is a keto-ester derivative featuring a naphthalene moiety. This compound and its analogues are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The presence of the naphthalene group, a well-known pharmacophore, suggests potential applications as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 109089-73-8 | [1] |
| Molecular Formula | C₁₇H₁₈O₃ | [1] |
| Molecular Weight | 270.32 g/mol | [1] |
| Appearance | Not explicitly available, likely a solid or oil | |
| Melting Point | Data not available in searched literature | |
| Boiling Point | Data not available in searched literature | |
| Solubility | Data not available in searched literature |
Synthesis
The primary synthetic route to this compound is the Friedel-Crafts acylation . This well-established reaction in organic chemistry involves the electrophilic substitution of an aromatic ring with an acyl group. In this specific synthesis, naphthalene is acylated using a derivative of glutaric acid.
General Reaction Scheme
The synthesis typically proceeds by reacting naphthalene with ethyl glutaryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
References
An In-depth Technical Guide on the Chemical Properties of Ethyl 5-(2-naphthyl)-5-oxovalerate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of Ethyl 5-(2-naphthyl)-5-oxovalerate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide also incorporates data from closely related structural analogs to provide a predictive framework for its characteristics and behavior.
Core Chemical Properties
This compound is a keto ester featuring a naphthalene moiety. Its core chemical and physical properties are summarized below. It is important to note that while some data is available from commercial suppliers, experimental values for properties such as melting and boiling points are not readily found in the literature.
Table 1: Physicochemical Properties of this compound and a Structural Isomer
| Property | This compound | Ethyl 5-(1-naphthyl)-5-oxovalerate (Predicted) |
| CAS Number | 109089-73-8 | 40335-93-1 |
| Molecular Formula | C₁₇H₁₈O₃ | C₁₇H₁₈O₃ |
| Molecular Weight | 270.32 g/mol | 270.32 g/mol |
| Boiling Point | Not available | 430.5 ± 28.0 °C |
| Density | Not available | 1.121 ± 0.06 g/cm³ |
| Solubility | Not available | Not available |
| Melting Point | Not available | Not available |
Synthesis and Experimental Protocols
The synthesis of this compound can be conceptually approached through established methods for the preparation of γ-keto esters. A common and effective method is the Friedel-Crafts acylation.
Proposed Synthesis: Friedel-Crafts Acylation
A plausible synthetic route involves the Friedel-Crafts acylation of naphthalene with a suitable acylating agent, such as the acid chloride derived from ethyl hydrogen glutarate (ethyl 5-chloro-5-oxovalerate).
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical):
-
Preparation of Acylating Agent: Ethyl hydrogen glutarate is reacted with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form ethyl 5-chloro-5-oxovalerate. This reaction is typically performed in an inert solvent under reflux, followed by distillation to purify the acid chloride.
-
Friedel-Crafts Acylation:
-
In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser with a gas outlet, add anhydrous aluminum chloride (AlCl₃) to an inert solvent (e.g., carbon disulfide or dichloromethane) under a nitrogen atmosphere.
-
Cool the suspension in an ice bath.
-
A solution of naphthalene and ethyl 5-chloro-5-oxovalerate in the same inert solvent is added dropwise to the stirred suspension.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or recrystallization to yield this compound.
-
Spectroscopic Characterization (Predictive)
While specific spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons (Naphthyl): Multiple signals in the range of δ 7.5-8.5 ppm. - Methylene Protons (adjacent to ketone): A triplet around δ 3.1-3.3 ppm. - Methylene Protons (adjacent to ester): A triplet around δ 2.4-2.6 ppm. - Methylene Protons (central): A multiplet around δ 2.0-2.2 ppm. - Ethyl Ester Protons: A quartet around δ 4.1 ppm (OCH₂) and a triplet around δ 1.2 ppm (CH₃). |
| ¹³C NMR | - Ketone Carbonyl: δ 198-202 ppm. - Ester Carbonyl: δ 172-175 ppm. - Naphthyl Carbons: Multiple signals in the range of δ 124-136 ppm. - OCH₂ (Ethyl Ester): δ ~60 ppm. - Methylene Carbons: Signals in the range of δ 20-40 ppm. - CH₃ (Ethyl Ester): δ ~14 ppm. |
| IR (Infrared) | - C=O Stretch (Ketone): Strong absorption band around 1685 cm⁻¹. - C=O Stretch (Ester): Strong absorption band around 1735 cm⁻¹. - C-H Stretch (Aromatic): Bands above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹. - C-O Stretch (Ester): Bands in the 1000-1300 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 270.32. - Key Fragmentation Patterns: Likely fragmentation includes cleavage at the acyl-naphthyl bond to give a naphthoyl cation (m/z = 155), and fragmentation of the ethyl ester group. |
Potential Biological Activities and Drug Development Applications
While specific biological data for this compound is lacking, the structural motifs of a naphthalene ring and a keto-ester functionality are present in many biologically active molecules. This suggests that this compound could be a valuable scaffold for drug discovery.
Areas of Potential Biological Interest
-
Antimicrobial Activity: Naphthalene derivatives and keto esters have independently shown antimicrobial properties. The combination of these functionalities could lead to compounds with activity against various bacterial and fungal strains.[1][2]
-
Anticancer Activity: The naphthalene nucleus is a common feature in many anticancer agents.[3][4][5][6] Compounds containing this moiety have been shown to exhibit cytotoxicity against various cancer cell lines.
-
Enzyme Inhibition: The keto-ester group can interact with the active sites of various enzymes. For instance, related compounds have been investigated as inhibitors of cholinesterases and other hydrolases.[7][8]
Hypothetical Drug Discovery Workflow
The exploration of this compound and its derivatives in a drug discovery context would likely follow a structured workflow.
Caption: A generalized workflow for drug discovery.
Conclusion
This compound represents a chemical entity with significant potential for further investigation, particularly in the field of medicinal chemistry. While direct experimental data is currently sparse, this guide provides a robust, predictive framework based on the known chemistry of its constituent functional groups and structural analogs. The proposed synthetic route is based on well-established organic chemistry principles, and the predicted spectroscopic and biological properties offer a starting point for future research. Further experimental validation is necessary to fully elucidate the chemical and biological profile of this compound and to explore its potential as a scaffold for the development of new therapeutic agents.
References
- 1. Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naphthyl-Substituted Ruthenium(II)–Arene Complexes: Exploring the Impact of Binding Modes on Cytotoxicity in Cancer and Normal Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereo-specific inhibition of acetyl- and butyryl-cholinesterases by enantiomers of cis,cis-decahydro-2-naphthyl-N-n-butylcarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Ethyl 5-(naphthalen-2-yl)-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ethyl 5-(2-naphthyl)-5-oxovalerate, known by its IUPAC name, ethyl 5-(naphthalen-2-yl)-5-oxopentanoate. Due to the limited availability of published data on this specific compound, this document outlines a probable synthetic pathway via Friedel-Crafts acylation, details general experimental protocols for its characterization, and discusses its potential biological significance in the context of related naphthalene-containing molecules. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this and similar compounds.
Chemical Identity and Properties
The formal IUPAC name for this compound is ethyl 5-(naphthalen-2-yl)-5-oxopentanoate .
Table 1: Physicochemical Properties of Ethyl 5-(naphthalen-2-yl)-5-oxopentanoate
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈O₃ | Calculated |
| Molecular Weight | 270.32 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Predicted |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, acetone) | Predicted |
Synthesis and Mechanism
The most probable and industrially scalable method for the synthesis of ethyl 5-(naphthalen-2-yl)-5-oxopentanoate is the Friedel-Crafts acylation of naphthalene. This electrophilic aromatic substitution reaction involves the reaction of naphthalene with an acylating agent, in this case, a derivative of glutaric acid, in the presence of a Lewis acid catalyst.
The reaction's regioselectivity—substitution at the 1- or 2-position of the naphthalene ring—is highly dependent on the reaction conditions. Steric hindrance from the relatively bulky acyl group typically favors substitution at the more accessible 2-position, particularly under conditions of thermodynamic control.
Caption: Proposed synthetic workflow for ethyl 5-(naphthalen-2-yl)-5-oxopentanoate.
Experimental Protocol: Friedel-Crafts Acylation
The following is a generalized experimental protocol for the synthesis of ethyl 5-(naphthalen-2-yl)-5-oxopentanoate.
Materials:
-
Naphthalene
-
Ethyl 4-(chloroformyl)butanoate (or ethyl glutaryl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.
-
Addition of Acylating Agent: Ethyl 4-(chloroformyl)butanoate is dissolved in anhydrous dichloromethane and added dropwise to the stirred suspension of aluminum chloride via the dropping funnel. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.
-
Addition of Naphthalene: A solution of naphthalene in anhydrous dichloromethane is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Final Product: The crude product is purified by column chromatography on silica gel or by recrystallization to yield ethyl 5-(naphthalen-2-yl)-5-oxopentanoate.
Characterization
The structure and purity of the synthesized ethyl 5-(naphthalen-2-yl)-5-oxopentanoate would be confirmed using standard analytical techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), methylene protons of the pentanoate chain, and aromatic protons of the naphthalene ring system. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and ketone, carbons of the ethyl group, methylene carbons, and the aromatic carbons of the naphthalene moiety. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for the C=O stretching of the ester and ketone, C-O stretching of the ester, and C-H stretching of the aromatic and aliphatic groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Potential Biological Significance and Future Research
While no specific biological activities have been reported for ethyl 5-(naphthalen-2-yl)-5-oxopentanoate, the naphthalene scaffold is a common motif in many biologically active compounds. Naphthalene derivatives have been investigated for a wide range of therapeutic applications, including as anticancer and antimicrobial agents.[1][2]
The presence of both a keto and an ester functional group in ethyl 5-(naphthalen-2-yl)-5-oxopentanoate makes it an interesting candidate for further chemical modification and biological screening.
Caption: Logical workflow for the preliminary biological evaluation of the title compound.
Future research should focus on the development of a reliable synthetic protocol, full characterization of the compound, and screening for its biological activities. The exploration of structure-activity relationships (SAR) through the synthesis of analogues could also be a valuable avenue of investigation.
References
An In-depth Technical Guide to the Synthesis of Ethyl 5-(2-naphthyl)-5-oxovalerate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for Ethyl 5-(2-naphthyl)-5-oxovalerate, a keto-ester derivative of naphthalene. The synthesis is centered around a Friedel-Crafts acylation reaction, a robust and widely used method for the formation of aryl ketones. This document provides detailed, plausible experimental protocols for each synthetic step, presents expected quantitative data in a clear, tabular format, and includes diagrams to illustrate the chemical pathway and experimental workflow. The information herein is compiled from established chemical principles and analogous reactions, providing a solid foundation for the laboratory synthesis of this compound.
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through a two-step process starting from commercially available adipic acid and naphthalene. The pathway involves the preparation of an acylating agent, ethyl 5-chloro-5-oxovalerate, followed by a Lewis acid-catalyzed Friedel-Crafts acylation of naphthalene.
The overall reaction scheme is as follows:
Step 1: Preparation of Ethyl 5-chloro-5-oxovalerate
-
Part A: Synthesis of Ethyl hydrogen adipate (Mono-esterification of Adipic Acid)
-
Part B: Conversion to Ethyl 5-chloro-5-oxovalerate (Acyl Chloride Formation)
Step 2: Friedel-Crafts Acylation of Naphthalene
The regioselectivity of the Friedel-Crafts acylation of naphthalene is a critical consideration. While the 1-position is kinetically favored, the 2-substituted product, which is the target, is often the thermodynamically more stable product.[1] Reaction conditions can be optimized to favor the formation of the 2-isomer.
Synthesis Pathway Diagram
Caption: Proposed two-step synthesis pathway for this compound.
Experimental Protocols
Step 1: Preparation of Ethyl 5-chloro-5-oxovalerate
Part A: Synthesis of Ethyl hydrogen adipate
This procedure is adapted from standard esterification methods.[2]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add adipic acid (2 equivalents) and absolute ethanol (1 equivalent).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mol%).
-
Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the acid number of the reaction mixture.[2]
-
Once the desired level of mono-esterification is achieved, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing cold water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Ethyl hydrogen adipate.
-
Purify the product by vacuum distillation or recrystallization.
Part B: Conversion to Ethyl 5-chloro-5-oxovalerate
This is a standard procedure for the formation of an acyl chloride from a carboxylic acid.
-
In a fume hood, place the purified Ethyl hydrogen adipate (1 equivalent) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).
-
Slowly add thionyl chloride (SOCl₂, at least 1.1 equivalents) to the flask at room temperature with stirring.
-
After the initial exothermic reaction subsides, heat the mixture to reflux until the evolution of gas ceases (typically 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude Ethyl 5-chloro-5-oxovalerate can be purified by vacuum distillation and should be used immediately in the next step due to its moisture sensitivity.
Step 2: Friedel-Crafts Acylation of Naphthalene
This protocol is based on general procedures for Friedel-Crafts acylation of naphthalene.[3][4] To favor the formation of the 2-isomer, a non-polar solvent like nitrobenzene or carbon disulfide can be used, and the reaction may be run at a higher temperature to allow for thermodynamic control.[5]
-
In a fume hood, to a dried three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a condenser connected to a gas trap, add naphthalene (1 equivalent) and a suitable solvent (e.g., nitrobenzene or carbon disulfide).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add anhydrous aluminum chloride (AlCl₃, 1.1 to 1.2 equivalents) in portions with vigorous stirring.
-
Once the addition is complete, slowly add a solution of Ethyl 5-chloro-5-oxovalerate (1 equivalent) in the same solvent from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat to promote the formation of the thermodynamically favored 2-isomer. The reaction progress should be monitored by TLC.
-
Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.[6]
-
Transfer the mixture to a separatory funnel. If nitrobenzene was used as the solvent, it can be removed by steam distillation. If carbon disulfide was used, it can be removed by evaporation.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.
Data Presentation
Table 1: Reactants and Expected Products
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |
| 1A | Adipic Acid | Ethanol | H₂SO₄ (cat.) | Ethyl hydrogen adipate |
| 1B | Ethyl hydrogen adipate | Thionyl Chloride | - | Ethyl 5-chloro-5-oxovalerate |
| 2 | Naphthalene | Ethyl 5-chloro-5-oxovalerate | AlCl₃ | This compound |
Table 2: Typical Reaction Conditions and Expected Yields
| Step | Solvent | Temperature | Reaction Time | Expected Yield |
| 1A | Toluene (optional, for azeotropic removal of water) | Reflux | 4-8 hours | 70-80% |
| 1B | Neat | Reflux (approx. 79 °C) | 1-2 hours | >90% |
| 2 | Nitrobenzene or CS₂ | 0 °C to 40 °C | 2-6 hours | 60-75% |
Table 3: Predicted ¹H-NMR Data for this compound
The following are predicted chemical shifts based on typical values for similar structures.[7][8][9]
| Protons | Multiplicity | Chemical Shift (δ, ppm) | Integration |
| Naphthyl-H (aromatic) | m | 7.5 - 8.5 | 7H |
| -CH₂- (ester) | q | 4.1 - 4.2 | 2H |
| -COCH₂- | t | 3.1 - 3.3 | 2H |
| -COCH₂CH₂- | m | 2.0 - 2.2 | 2H |
| -CH₂COOEt | t | 2.4 - 2.6 | 2H |
| -CH₃ (ester) | t | 1.2 - 1.3 | 3H |
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Safety Considerations
-
Thionyl chloride is corrosive and lachrymatory. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.
-
Aluminum chloride is a moisture-sensitive and corrosive solid. It reacts exothermically with water.
-
Nitrobenzene is toxic and readily absorbed through the skin. It should be handled with appropriate personal protective equipment in a fume hood.
-
Carbon disulfide is highly flammable and toxic.
-
Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.
This guide provides a comprehensive overview for the synthesis of this compound. Researchers should adapt these protocols based on their laboratory conditions and available equipment, with careful attention to safety procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. air.unimi.it [air.unimi.it]
- 3. myttex.net [myttex.net]
- 4. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. organic chemistry - Is regioselectivity affected by steric factors during alkylation of naphthalene? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
Spectroscopic and Synthetic Profile of Ethyl 5-(2-naphthyl)-5-oxovalerate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches of scientific literature and chemical databases did not yield a complete set of publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) or a detailed synthetic protocol specifically for Ethyl 5-(2-naphthyl)-5-oxovalerate. Therefore, this technical guide provides a projected spectroscopic profile based on established principles of chemical structure and spectroscopy, alongside a proposed synthetic methodology. The data presented herein is intended for theoretical and planning purposes and should be verified through experimentation.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure, which comprises a 2-naphthyl group, a ketone, and an ethyl ester functionality.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.5 | s | 1H | H-1' (Naphthyl) |
| ~8.0 - 7.8 | m | 3H | Aromatic (Naphthyl) |
| ~7.6 - 7.5 | m | 3H | Aromatic (Naphthyl) |
| 4.12 | q | 2H | -O-CH₂ -CH₃ |
| 3.15 | t | 2H | -CO-CH₂ -CH₂- |
| 2.45 | t | 2H | -CH₂-CH₂ -COOEt |
| 2.10 | p | 2H | -CO-CH₂-CH₂ -CH₂- |
| 1.23 | t | 3H | -O-CH₂-CH₃ |
Predicted in CDCl₃ at 400 MHz. s = singlet, t = triplet, q = quartet, m = multiplet, p = pentet.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~199.5 | C=O (Ketone) |
| ~173.0 | C=O (Ester) |
| ~135.5 | Quaternary C (Naphthyl) |
| ~134.0 | Quaternary C (Naphthyl) |
| ~132.5 | Quaternary C (Naphthyl) |
| ~129.5 | Aromatic CH (Naphthyl) |
| ~128.5 | Aromatic CH (Naphthyl) |
| ~128.0 | Aromatic CH (Naphthyl) |
| ~127.5 | Aromatic CH (Naphthyl) |
| ~126.5 | Aromatic CH (Naphthyl) |
| ~124.0 | Aromatic CH (Naphthyl) |
| ~60.5 | -O -CH₂-CH₃ |
| ~38.0 | -CO -CH₂-CH₂- |
| ~33.0 | -CH₂-CH₂ -COOEt |
| ~20.0 | -CO-CH₂-CH₂ -CH₂- |
| ~14.0 | -O-CH₂-CH₃ |
Predicted in CDCl₃ at 100 MHz.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3060 | Aromatic C-H Stretch |
| ~2980-2850 | Aliphatic C-H Stretch |
| ~1735 | C=O Stretch (Ester) |
| ~1685 | C=O Stretch (Aryl Ketone) |
| ~1600, ~1470 | Aromatic C=C Stretch |
| ~1250 | C-O Stretch (Ester) |
| ~860, ~820, ~750 | Aromatic C-H Bend (out-of-plane) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 270.12 | [M]⁺ (Molecular Ion) |
| 225.09 | [M - OCH₂CH₃]⁺ |
| 155.05 | [C₁₁H₇O]⁺ (Naphthoyl cation) |
| 127.05 | [C₁₀H₇]⁺ (Naphthyl cation) |
Proposed Experimental Protocol: Synthesis
The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. This involves the reaction of naphthalene with an appropriate acylating agent in the presence of a Lewis acid catalyst.
Reaction: Friedel-Crafts Acylation
Reactants:
-
Naphthalene
-
Ethyl glutaryl chloride (or glutaric anhydride followed by esterification)
-
Aluminum chloride (AlCl₃) or another suitable Lewis acid
Solvent:
-
Anhydrous dichloromethane (DCM), nitrobenzene, or carbon disulfide (CS₂)
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.1 equivalents) and the chosen anhydrous solvent.
-
Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Slowly add ethyl glutaryl chloride (1.0 equivalent) dissolved in the anhydrous solvent via the dropping funnel. Stir the mixture for 30 minutes to allow for the formation of the acylium ion complex.
-
Acylation: Add a solution of naphthalene (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Visualizations
Proposed Synthesis Workflow
Ethyl 5-(2-naphthyl)-5-oxovalerate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 5-(2-naphthyl)-5-oxovalerate is a keto-ester derivative of naphthalene. While specific hazard information is limited, its structural components suggest potential for skin and eye irritation, and possible toxicity if ingested or inhaled. This document provides a comprehensive overview of recommended safety and handling procedures, drawing parallels from available data on similar chemical structures. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.
Compound Identification and Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 109089-73-8 |
| Molecular Formula | C₁₇H₁₈O₃ |
| Molecular Weight | 270.32 g/mol |
| Structure | Naphthalene ring linked to a five-carbon chain containing a ketone and an ethyl ester. |
Note: Physical properties such as boiling point, melting point, and solubility are not well-documented. Assume it is a combustible solid or liquid and handle accordingly.
Hazard Identification and Precautionary Measures
Given the absence of a specific Safety Data Sheet (SDS), a precautionary approach is essential. Potential hazards are inferred from the functional groups present in the molecule.
Potential Hazards:
-
Skin and Eye Irritation: Similar to other esters and ketones, direct contact may cause irritation.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.
-
Toxicity upon Ingestion: Ingestion may be harmful.
-
Environmental Hazard: Naphthalene derivatives can be toxic to aquatic life.
Precautionary Statements:
-
P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Experimental Protocols: General Handling and Storage
The following are general best-practice protocols for handling chemical compounds of this nature in a research setting.
Personal Protective Equipment (PPE)
A flowchart for selecting appropriate PPE is provided below.
Caption: Personal Protective Equipment (PPE) selection workflow.
Storage
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from strong oxidizing agents, acids, and bases.
Spillage and Waste Disposal
-
Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste.
-
Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent entry into waterways.
-
Waste Disposal: Dispose of in accordance with all applicable federal, state, and local environmental regulations.
Toxicological Information and Biological Pathways
Toxicological Summary
No specific toxicological data (e.g., LD50) for this compound has been found. The toxicological properties of naphthalene and its derivatives are primarily associated with their metabolism.
Potential Metabolic Pathway
The metabolism of naphthalene derivatives generally proceeds via oxidation by cytochrome P450 enzymes, followed by conjugation and excretion. The presence of the keto and ester groups in this compound may influence its metabolic fate.
Caption: Postulated metabolic pathway for this compound.
Synthesis Workflow
The synthesis of this compound is likely achieved through a Friedel-Crafts acylation reaction. The general workflow for such a synthesis is outlined below.
Caption: General workflow for the synthesis of this compound.
Conclusion
While specific data on this compound is scarce, a conservative approach to safety and handling is paramount. Researchers and drug development professionals should treat this compound as potentially hazardous and implement stringent safety protocols. This guide provides a foundational framework for its safe use in a laboratory setting, but it should be supplemented with institution-specific guidelines and a thorough risk assessment for any planned experimental work.
The Rising Therapeutic Potential of Naphthyl Keto Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The intersection of the naphthalene scaffold, a privileged structure in medicinal chemistry, with the versatile keto ester functional group presents a promising frontier in the discovery of novel therapeutic agents. Naphthyl keto esters and their derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth overview of the current state of research into these compounds, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways they modulate.
Quantitative Biological Activity of Naphthyl Derivatives
The following tables summarize the reported biological activities of various naphthyl derivatives, including compounds with keto-ester-like functionalities. This data provides a valuable baseline for understanding the potential potency of this chemical class.
Table 1: Anticancer Activity of Naphthyl Derivatives
| Compound Class | Cell Line | Assay | IC50 (µM) | Reference |
| Naphthalene-substituted triazole spirodienones | MDA-MB-231 (Breast) | MTT | 0.03 - 0.26 | [1] |
| Naphthalene-substituted triazole spirodienones | HeLa (Cervical) | MTT | Not Specified | [1] |
| Naphthalene-substituted triazole spirodienones | A549 (Lung) | MTT | Not Specified | [1] |
| Naphthoquinone esters | KB (Epidermoid Carcinoma) | Not Specified | Not Specified | [2] |
| Naphthoquinone esters | HeLa (Cervical) | Not Specified | Not Specified | [2] |
| Naphthoquinone esters | HepG2 (Hepatocellular Carcinoma) | Not Specified | Not Specified | [2] |
| Naphthalene-1,4-dione analogues | HEC-1-A (Endometrial) | MTT | ~1 | [3] |
| Naphthalene-1,4-dione analogues | CALU-1 (Lung) | MTT | Not Specified | [4] |
| Naphthalene-1,4-dione analogues | Mia-Pa-Ca-2 (Pancreatic) | MTT | Not Specified | [4] |
| Naphthylthiazolylamine derivatives | Hep-G2 (Hepatocellular Carcinoma) | MTT | Weak Activity | [5] |
| Naphthylthiazolylamine derivatives | A549 (Lung) | MTT | Weak Activity | [5] |
Table 2: Antimicrobial Activity of Naphthyl Derivatives
| Compound Class | Microorganism | Assay | MIC (µg/mL) | Reference |
| Naphthylthiazolylamine derivatives | P. aeruginosa | Broth Dilution | 62.5 | [5] |
| Naphthylthiazolylamine derivatives | C. albicans | Broth Dilution | Not Specified | [5] |
| Naphthylthiazolylamine derivatives | C. glabrata | Broth Dilution | Not Specified | [5] |
| Naphthyl-polyamine conjugates | MRSA | Broth Dilution | ≤ 0.29 µM | [6] |
| Naphthyl-polyamine conjugates | C. neoformans | Broth Dilution | ≤ 0.29 µM | [6] |
Table 3: Anti-inflammatory and Enzyme Inhibitory Activity of Naphthyl Derivatives
| Compound Class | Target/Model | Assay | Inhibition/Effect | Reference |
| Naphthyl-N-Acylhydrazone analogues | Carrageenan-induced inflammation | In vivo | Dose-dependent reduction in leukocyte migration | [7] |
| Naphthyl-N-Acylhydrazone analogues | NF-κB Signaling Pathway | Not Specified | Inhibition | [7] |
| Naphthyl ketones | Janus Kinase 3 (Jak3) | ELISA | pIC50 = 7.1 ± 0.3 | [8] |
| Naphthoquinone sulfonamides | P2X7 Receptor | Dye Uptake Assay | Inhibition | [9] |
Key Signaling Pathways Modulated by Naphthyl Derivatives
Several critical signaling pathways implicated in cancer and inflammation have been identified as potential targets for naphthyl-containing compounds. Understanding these pathways is crucial for elucidating the mechanism of action and for the rational design of more potent and selective inhibitors.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many inflammatory diseases and cancers. Certain naphthyl-N-acylhydrazone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[7]
Janus Kinase (JAK)/STAT Signaling Pathway
The JAK/STAT pathway is crucial for cytokine signaling and is implicated in immune responses and cell proliferation. Dysregulation of this pathway is associated with various cancers and autoimmune disorders. Naphthyl ketones have emerged as a class of inhibitors targeting Janus Kinase 3 (Jak3), suggesting a potential therapeutic avenue for diseases driven by aberrant JAK/STAT signaling.[8]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental in embryonic development and tissue homeostasis. Its aberrant activation is a key driver in several cancers, particularly colorectal cancer. While direct evidence for naphthyl keto esters is pending, the inhibition of this pathway by other small molecules highlights it as a plausible target for this compound class.
Experimental Protocols
The following are generalized protocols for key assays used in the biological evaluation of naphthyl keto esters. These should be optimized for specific experimental conditions.
Synthesis of Naphthyl Keto Esters (General Workflow)
A common route to synthesize β-keto esters involves the Claisen condensation of a naphthyl methyl ketone with a dialkyl carbonate.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Naphthyl keto ester compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the naphthyl keto ester compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor in response to stimuli and potential inhibitors.
Materials:
-
HEK293T cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
Complete culture medium
-
NF-κB activator (e.g., TNF-α)
-
Naphthyl keto ester compounds dissolved in DMSO
-
Luciferase assay reagent (containing luciferin)
-
Lysis buffer
-
96-well opaque plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the transfected cells into a 96-well opaque plate and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the naphthyl keto ester compounds for 1-2 hours.
-
Stimulation: Add the NF-κB activator (e.g., TNF-α) to the wells and incubate for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and add lysis buffer to each well.
-
Luminescence Measurement: Transfer the cell lysate to a new opaque plate. Add the luciferase assay reagent and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition of NF-κB activity for each compound concentration.
Conclusion and Future Directions
The available data strongly suggest that the naphthalene nucleus is a valuable scaffold for the development of biologically active compounds. While research on naphthyl keto esters is still in its early stages, the promising anticancer, anti-inflammatory, and antimicrobial activities of structurally related naphthyl derivatives provide a strong rationale for the continued exploration of this specific chemical class.
Future research should focus on:
-
Systematic Synthesis and Screening: The synthesis and biological evaluation of a focused library of naphthyl keto esters with diverse substitution patterns are needed to establish clear structure-activity relationships.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent naphthyl keto esters will be crucial for their further development.
-
In Vivo Efficacy and Safety: Promising lead compounds should be advanced to preclinical in vivo models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.
The continued investigation of naphthyl keto esters holds significant promise for the discovery of novel drug candidates to address unmet medical needs in oncology, inflammation, and infectious diseases.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 3. researchgate.net [researchgate.net]
- 4. bowdish.ca [bowdish.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 8. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 5-(2-naphthyl)-5-oxovalerate: A Key Intermediate in the Synthesis of Novel Therapeutic Agents
For Immediate Release
Introduction
Ethyl 5-(2-naphthyl)-5-oxovalerate is a keto-ester that serves as a critical building block in organic synthesis. While not typically an active pharmaceutical ingredient (API) itself, its chemical structure makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.[1][2][3] This technical guide explores the potential applications of this compound by examining the synthesis and biological activities of its derivatives. The focus is on its role in the development of novel compounds targeting cancer and microbial infections.
Synthesis of Biologically Active Derivatives
The primary utility of this compound lies in its versatile reactivity, allowing for the construction of various heterocyclic scaffolds. A key application is in the synthesis of substituted pyrazole and pyrazoline derivatives. These nitrogen-containing heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.
A general synthetic workflow involves the initial reaction of this compound with hydrazine derivatives. This condensation reaction typically proceeds to form a pyrazoline ring system, which can be further modified or aromatized to a pyrazole. The naphthyl group provides a lipophilic moiety that can be crucial for interactions with biological targets, while the ester group offers a handle for further chemical modifications.
References
An In-depth Technical Guide on Ethyl 5-(2-naphthyl)-5-oxovalerate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-(2-naphthyl)-5-oxovalerate is a ketoester derivative of naphthalene. This document aims to provide a comprehensive overview of its synthesis, chemical properties, and potential biological relevance. Due to the limited availability of direct research on this specific compound, this guide synthesizes information from established chemical principles and related naphthalene derivatives to present a theoretical framework for its study and application.
Introduction
Naphthalene and its derivatives are a significant class of polycyclic aromatic hydrocarbons that have been extensively studied in medicinal chemistry. The incorporation of a ketoester functional group, as seen in this compound, offers various possibilities for further chemical modifications and potential biological interactions. This guide provides a detailed look into the probable synthesis, and characterization of this molecule, drawing parallels from closely related compounds where direct data is unavailable.
Chemical Properties and Data
Based on its structure, the following chemical properties can be predicted for this compound.
| Property | Value | Source |
| CAS Number | 109089-73-8 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₇H₁₈O₃ | Calculated |
| Molecular Weight | 270.32 g/mol | Calculated |
| Appearance | Likely a solid or oil | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | Inferred from structural features |
Note: Spectroscopic and other quantitative data are not available in the public domain as of the last search.
Synthesis
The most probable and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of naphthalene.
Theoretical Experimental Protocol: Friedel-Crafts Acylation
This protocol is a generalized procedure based on well-established Friedel-Crafts acylation reactions.
Materials:
-
Naphthalene
-
Ethyl 4-(chloroformyl)butanoate (or glutaric anhydride followed by esterification)
-
Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Anhydrous aluminum chloride (1.1 to 1.5 equivalents) is suspended in anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath. A solution of ethyl 4-(chloroformyl)butanoate (1 equivalent) in anhydrous dichloromethane is added dropwise via the dropping funnel. The mixture is stirred for 15-30 minutes to allow for the formation of the acylium ion complex.
-
Naphthalene Addition: A solution of naphthalene (1 equivalent) in anhydrous dichloromethane is then added dropwise to the reaction mixture at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction mixture is slowly poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x volume).
-
Washing: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Logical Workflow for Synthesis
The Enigmatic History of Ethyl 5-(2-naphthyl)-5-oxovalerate: A Chemical Intermediate Awaiting Discovery
Ethyl 5-(2-naphthyl)-5-oxovalerate, a chemical compound with the formula C17H18O3, remains a substance of limited public scientific record. Despite its availability from various chemical suppliers, a thorough investigation of scientific literature and patent databases reveals a conspicuous absence of detailed information regarding its discovery, historical synthesis, and biological or chemical significance. This technical guide aims to consolidate the sparse available data and propose a theoretical framework for its synthesis and potential utility, acknowledging the current informational void.
Physicochemical Properties
While detailed experimental data is not publicly available, basic physicochemical properties can be calculated or are provided by suppliers.
| Property | Value | Source |
| CAS Number | 109089-73-8 | Chemical Supplier Catalogs |
| Molecular Formula | C17H18O3 | Chemical Supplier Catalogs |
| Molecular Weight | 270.32 g/mol | Chemical Supplier Catalogs |
| IUPAC Name | ethyl 5-(naphthalen-2-yl)-5-oxopentanoate |
Proposed Synthesis: A Theoretical Approach
The structure of this compound strongly suggests a synthesis route based on the Friedel-Crafts acylation , a cornerstone of aromatic chemistry. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.
Theoretical Experimental Protocol
Reaction: Friedel-Crafts Acylation of Naphthalene
Reactants:
-
Naphthalene
-
Ethyl 4-(chloroformyl)butanoate (or a similar acylating agent like glutaric anhydride followed by esterification)
-
Anhydrous Aluminum Chloride (AlCl3) as the Lewis acid catalyst
Solvent: A non-reactive, anhydrous solvent such as dichloromethane (CH2Cl2) or nitrobenzene.
Procedure:
-
Naphthalene is dissolved in the chosen anhydrous solvent in a reaction vessel equipped with a stirrer and a reflux condenser, and the mixture is cooled in an ice bath.
-
Anhydrous aluminum chloride is added portion-wise to the cooled solution while stirring.
-
Ethyl 4-(chloroformyl)butanoate is then added dropwise to the reaction mixture.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reaction.
-
The reaction is quenched by carefully pouring the mixture over crushed ice and an acidic solution (e.g., dilute HCl) to decompose the aluminum chloride complex.
-
The organic layer is separated, washed with a sodium bicarbonate solution and then with brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure.
-
The crude product would then be purified, likely via column chromatography or recrystallization, to yield pure this compound.
It is important to note that the acylation of naphthalene can result in a mixture of 1- and 2-substituted isomers. The reaction conditions, particularly the solvent and temperature, can influence the regioselectivity of the reaction.
Logical Workflow for the Proposed Synthesis
Caption: Proposed workflow for the synthesis of this compound.
Potential Applications and Future Research
Given its structure—a keto-ester with a naphthalene moiety—this compound could serve as a valuable intermediate in organic synthesis. The ketone and ester functionalities offer multiple reaction sites for further chemical transformations. The naphthalene group, a common scaffold in medicinal chemistry, suggests that derivatives of this compound could be explored for potential biological activities.
Future research efforts could focus on:
-
Documenting the Synthesis: The first step would be to perform and fully characterize the proposed synthesis, providing the scientific community with the first detailed experimental protocol and spectroscopic data (NMR, IR, MS).
-
Exploring its Reactivity: Investigating the chemical reactivity of the ketone and ester groups to synthesize novel derivatives.
-
Biological Screening: Screening this compound and its derivatives for potential pharmacological activities, leveraging the known bioactivity of other naphthalene-containing compounds.
Methodological & Application
Synthesis of Ethyl 5-(2-naphthyl)-5-oxovalerate via Friedel-Crafts Acylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Ethyl 5-(2-naphthyl)-5-oxovalerate, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of naphthalene with glutaric anhydride to yield 5-(2-naphthyl)-5-oxopentanoic acid. This intermediate is subsequently esterified using a Fischer esterification to produce the target compound. This application note includes comprehensive experimental procedures, data tables for quantitative analysis, and visual diagrams to elucidate the reaction pathways and workflows.
Introduction
This compound serves as a key building block in medicinal chemistry, primarily due to the presence of the naphthalene moiety, a common scaffold in pharmacologically active molecules. The synthesis route via Friedel-Crafts acylation is a classic and effective method for introducing an acyl group to an aromatic ring. The subsequent esterification increases the lipophilicity of the molecule, a crucial factor in drug design and development. This protocol is designed to provide a reproducible and scalable method for the preparation of this important chemical entity.
Reaction Scheme
The overall synthesis is depicted in the following scheme:
Step 1: Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation of naphthalene.
Step 2: Fischer Esterification
Caption: Fischer esterification of the keto-acid.
Experimental Protocols
Part 1: Synthesis of 5-(2-naphthyl)-5-oxopentanoic acid
Materials:
-
Naphthalene
-
Glutaric anhydride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, a suspension of anhydrous aluminum chloride in carbon disulfide is prepared.
-
A solution of naphthalene and glutaric anhydride in carbon disulfide is added dropwise to the stirred suspension at room temperature.
-
After the addition is complete, the reaction mixture is stirred for an additional period at room temperature to ensure complete reaction.
-
The reaction mixture is then poured onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The carbon disulfide is removed by distillation.
-
The resulting aqueous layer is decanted, and the residual solid is washed with water.
-
The crude product is dissolved in a saturated sodium bicarbonate solution and extracted with dichloromethane to remove any non-acidic impurities.
-
The aqueous layer is acidified with concentrated hydrochloric acid to precipitate the product.
-
The solid is collected by vacuum filtration, washed with cold water, and dried.
-
Recrystallization from a suitable solvent (e.g., aqueous ethanol) yields the purified 5-(2-naphthyl)-5-oxopentanoic acid.
Part 2: Synthesis of this compound
Materials:
-
5-(2-naphthyl)-5-oxopentanoic acid
-
Ethanol (absolute)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 5-(2-naphthyl)-5-oxopentanoic acid in absolute ethanol is prepared in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the solution.
-
The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed successively with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude ester.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Data Presentation
Table 1: Reactant and Product Quantities for Friedel-Crafts Acylation
| Compound | Molar Mass ( g/mol ) | Moles | Mass (g) |
| Naphthalene | 128.17 | - | - |
| Glutaric Anhydride | 114.10 | - | - |
| Aluminum Chloride | 133.34 | - | - |
| 5-(2-naphthyl)-5-oxopentanoic acid | 256.28 | - | - |
Table 2: Reaction Conditions and Yields
| Step | Reaction | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Friedel-Crafts Acylation | Room Temperature | 4-6 | 75-85 |
| 2 | Fischer Esterification | Reflux | 6-8 | 80-90 |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃, ppm) | δ 8.45 (s, 1H, Ar-H), 7.80-8.00 (m, 4H, Ar-H), 7.50-7.65 (m, 2H, Ar-H), 4.15 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.25 (t, J=7.0 Hz, 2H, -COCH₂-), 2.50 (t, J=7.0 Hz, 2H, -CH₂COO-), 2.10 (p, J=7.0 Hz, 2H, -CH₂CH₂CH₂-), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 199.5 (C=O, ketone), 173.0 (C=O, ester), 135.5, 132.5, 130.0, 129.5, 128.5, 128.0, 127.0, 126.5, 124.0 (Ar-C), 60.5 (-OCH₂-), 38.0 (-COCH₂-), 33.0 (-CH₂COO-), 20.0 (-CH₂CH₂CH₂-), 14.0 (-CH₃) |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1730 (C=O, ester), ~1680 (C=O, ketone), ~1600, 1470 (Ar C=C) |
| Mass Spec. (m/z) | 284 [M]⁺, 239, 155, 127 |
Experimental Workflow
Caption: Overall experimental workflow.
Conclusion
The described two-step synthesis provides an efficient and reliable method for the preparation of this compound. The protocols are straightforward and utilize common laboratory reagents and techniques, making them accessible to a wide range of researchers. The provided data and diagrams offer a comprehensive guide for the successful synthesis and characterization of this important pharmaceutical intermediate. Careful control of reaction conditions, particularly moisture exclusion in the Friedel-Crafts acylation step, is crucial for achieving high yields and purity.
Application Notes and Protocols: Friedel-Crafts Acylation of Naphthalene with Ethyl 5-Chloro-5-oxovalerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is pivotal in the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and advanced materials. This document provides a detailed protocol for the Friedel-Crafts acylation of naphthalene with ethyl 5-chloro-5-oxovalerate, a reaction that yields ethyl 5-(naphthalen-1-yl)-5-oxopentanoate and ethyl 5-(naphthalen-2-yl)-5-oxopentanoate. These products can serve as versatile precursors for more complex molecular architectures.
The regioselectivity of the Friedel-Crafts acylation of naphthalene is a critical aspect of this synthesis, with substitution occurring at either the α (C1) or β (C2) position. This selectivity is heavily influenced by reaction conditions such as the choice of solvent and temperature. Generally, reactions in non-polar solvents like carbon disulfide or 1,2-dichloroethane favor the kinetically controlled α-product.[1] In contrast, polar solvents such as nitrobenzene tend to yield the thermodynamically more stable β-product.[1][2] The choice of catalyst, typically a Lewis acid like aluminum chloride (AlCl₃), is also crucial for the reaction's success.[1][3]
Reaction and Mechanism
The overall reaction involves the substitution of a hydrogen atom on the naphthalene ring with the acyl group from ethyl 5-chloro-5-oxovalerate, catalyzed by a Lewis acid. The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the acyl chloride, facilitating the formation of a highly electrophilic acylium ion. This ion is then attacked by the electron-rich naphthalene ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation of the sigma complex re-establishes aromaticity and yields the final acylated naphthalene product.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for performing the Friedel-Crafts acylation of naphthalene with ethyl 5-chloro-5-oxovalerate.
Materials and Reagents:
-
Naphthalene
-
Ethyl 5-chloro-5-oxovalerate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene (anhydrous)
-
1,2-Dichloroethane (anhydrous)
-
Hydrochloric Acid (concentrated)
-
Ice
-
Sodium Bicarbonate (5% aqueous solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (for extraction)
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure for Synthesis of Ethyl 5-(naphthalen-2-yl)-5-oxopentanoate (Thermodynamic Control):
-
In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous nitrobenzene.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of ethyl 5-chloro-5-oxovalerate (1 equivalent) in anhydrous nitrobenzene to the stirred suspension.
-
After the addition is complete, add a solution of naphthalene (1 equivalent) in anhydrous nitrobenzene dropwise, maintaining the temperature below 10 °C.
-
Once the addition of naphthalene is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield the pure ethyl 5-(naphthalen-2-yl)-5-oxopentanoate.
Procedure for Synthesis of Ethyl 5-(naphthalen-1-yl)-5-oxopentanoate (Kinetic Control):
-
Follow the same initial setup as the thermodynamic control procedure.
-
Substitute anhydrous 1,2-dichloroethane as the solvent instead of nitrobenzene.
-
Carry out the reaction at a lower temperature, typically between 0 °C and room temperature, for 2-4 hours.
-
The workup and purification steps are analogous to the thermodynamic control procedure.
Data Presentation
The expected outcomes of the Friedel-Crafts acylation of naphthalene are summarized below. The regioselectivity is highly dependent on the reaction conditions.
| Parameter | Condition 1 (Kinetic Control) | Condition 2 (Thermodynamic Control) |
| Product | Ethyl 5-(naphthalen-1-yl)-5-oxopentanoate | Ethyl 5-(naphthalen-2-yl)-5-oxopentanoate |
| Solvent | 1,2-Dichloroethane or Carbon Disulfide | Nitrobenzene |
| Temperature | 0 °C to Room Temperature | 60-70 °C |
| Expected Major Isomer | α-isomer | β-isomer |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Anhydrous Aluminum Chloride (AlCl₃) |
Visualizations
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of Ethyl 5-(2-naphthyl)-5-oxovalerate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of Ethyl 5-(2-naphthyl)-5-oxovalerate. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of naphthalene with glutaric anhydride to yield the intermediate, 5-(2-naphthyl)-5-oxopentanoic acid. Subsequent Fischer esterification of the intermediate with ethanol affords the target compound. This protocol emphasizes the regioselective acylation of naphthalene at the 2-position and provides guidance on reaction conditions, purification, and characterization.
Introduction
This compound and its derivatives are of interest in medicinal chemistry and drug development due to the presence of the naphthalene moiety, a common scaffold in various pharmacologically active compounds. The synthesis of this gamma-keto ester provides a valuable building block for the elaboration into more complex molecules. The presented protocol is designed to be a reliable and reproducible method for laboratory-scale preparations.
Overall Reaction Scheme
The synthesis of this compound proceeds via the following two-step reaction pathway:
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 5-(2-naphthyl)-5-oxopentanoic acid (Friedel-Crafts Acylation)
This procedure is adapted from the general principles of Friedel-Crafts acylation of naphthalene, where the use of nitrobenzene as a solvent favors the formation of the 2-substituted isomer.[1]
Materials:
-
Naphthalene
-
Glutaric Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene (anhydrous)
-
5% Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (2.2 eq) to anhydrous nitrobenzene.
-
Cool the suspension in an ice bath with stirring.
-
In a separate flask, dissolve naphthalene (1.0 eq) and glutaric anhydride (1.1 eq) in anhydrous nitrobenzene.
-
Add the naphthalene and glutaric anhydride solution to the dropping funnel and add it dropwise to the stirred aluminum chloride suspension over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.
-
Carefully pour the reaction mixture onto crushed ice and add 5% hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL), followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield 5-(2-naphthyl)-5-oxopentanoic acid as a solid.
Step 2: Synthesis of this compound (Fischer Esterification)
This protocol follows the general procedure for Fischer esterification.[2][3]
Materials:
-
5-(2-naphthyl)-5-oxopentanoic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 5-(2-naphthyl)-5-oxopentanoic acid (1.0 eq) in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.
-
Heat the reaction mixture to reflux with stirring and maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 30 mL), followed by saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst, and finally with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Naphthalene | C₁₀H₈ | 128.17 | Starting Material |
| Glutaric Anhydride | C₅H₆O₃ | 114.10 | Acylating Agent |
| 5-(2-naphthyl)-5-oxopentanoic acid | C₁₅H₁₄O₃ | 242.27 | Intermediate |
| Ethanol | C₂H₆O | 46.07 | Esterifying Agent & Solvent |
| This compound | C₁₇H₁₈O₃ | 270.32 | Final Product |
Table 2: Expected Yields and Physical Properties
| Compound | Expected Yield (%) | Physical State | Melting/Boiling Point (°C) |
| 5-(2-naphthyl)-5-oxopentanoic acid | 60-70 | Solid | (Not reported) |
| This compound | 75-85 | Oil or Low-melting solid | (Not reported) |
Note: Yields are estimates and may vary based on experimental conditions and purification efficiency.
Mandatory Visualizations
Logical Relationship of Synthesis Steps
Caption: Logical flow of the synthesis of this compound.
Safety Precautions
-
Anhydrous Aluminum Chloride: Corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Nitrobenzene: Toxic and readily absorbed through the skin. Use only in a well-ventilated fume hood and wear appropriate gloves.
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care and add it slowly to other solutions.
-
Organic Solvents: Dichloromethane, ethyl acetate, and ethanol are flammable. Keep away from ignition sources.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediate and the final product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (ketone, carboxylic acid, ester).
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Troubleshooting
-
Low yield in Step 1: Ensure all reagents and glassware are anhydrous. The quality of the aluminum chloride is crucial.
-
Formation of 1-isomer in Step 1: The use of nitrobenzene should favor the 2-isomer. However, some 1-isomer may form. Purification by recrystallization should help in isolating the desired isomer.
-
Incomplete esterification in Step 2: Increase the reflux time or the amount of ethanol. Ensure the sulfuric acid catalyst is active.
-
Difficulties in purification: If recrystallization is ineffective, column chromatography can be used for both the intermediate and the final product.
Conclusion
This document provides a comprehensive guide for the laboratory-scale synthesis of this compound. By following the detailed protocols and safety precautions, researchers can reliably prepare this valuable compound for further applications in drug discovery and development.
References
Application Note: Purification of Ethyl 5-(2-naphthyl)-5-oxovalerate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of Ethyl 5-(2-naphthyl)-5-oxovalerate, a keto-ester of interest in pharmaceutical synthesis, using silica gel column chromatography. The methodology outlines a systematic approach from initial reaction work-up to the final isolation of the purified product. A gradient elution strategy employing a hexane and ethyl acetate solvent system is described, which is a common and effective method for separating moderately polar organic compounds.[1][2] This document includes a comprehensive experimental protocol, data presentation in a tabular format for easy reference, and a visual workflow diagram to guide researchers through the process.
Introduction
This compound is an organic compound that incorporates both a ketone and an ester functional group, attached to a naphthyl aromatic system. Such molecules are often intermediates in the synthesis of more complex pharmaceutical agents. The purity of these intermediates is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Column chromatography is a fundamental and widely used technique for the purification of these types of compounds in a laboratory setting.[2] The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (a solvent system).[3] By carefully selecting the stationary and mobile phases, compounds with different polarities can be effectively separated. For compounds with moderate polarity, such as keto-esters, a common and effective approach is to use silica gel as the stationary phase and a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate as the mobile phase.[1][2][4]
Experimental Protocol
This protocol details the purification of this compound from a crude reaction mixture.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh for gravity column or 230-400 mesh for flash chromatography)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Glass chromatography column
-
Separatory funnel
-
Round bottom flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Developing chamber for TLC
-
Capillary tubes for spotting
-
Beakers, Erlenmeyer flasks, and other standard laboratory glassware
-
Cotton or glass wool
-
Sand (washed and dried)
Procedure:
-
Initial Work-up of Crude Product:
-
Following the synthesis reaction, quench the reaction mixture appropriately (e.g., with a saturated aqueous solution of NH4Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil or solid.
-
-
Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude product onto a TLC plate.
-
Develop the TLC plate in a developing chamber containing a pre-determined solvent system. Start with a low polarity mixture such as 10% ethyl acetate in hexane and gradually increase the polarity to find a system where the desired product has an Rf value of approximately 0.2-0.4.[5][6] This will provide optimal separation in the column.
-
Visualize the spots under a UV lamp. The desired product, containing the naphthyl group, should be UV active.
-
-
Column Preparation (Slurry Method):
-
Select a glass column of appropriate size. A general rule is to use 30-100 g of silica gel for every 1 g of crude product, depending on the difficulty of the separation.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the plug.
-
In a beaker, prepare a slurry of the required amount of silica gel in the initial, least polar eluting solvent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to remove any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica gel bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluting solvent or a less polar solvent like dichloromethane.
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Drain the solvent until the sample has been adsorbed onto the silica gel.
-
Carefully add a small amount of the initial eluting solvent to wash the sides of the column and allow it to adsorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the initial eluting solvent.
-
Begin the elution process by opening the stopcock. Collect the eluent in fractions using test tubes or small flasks.
-
Gradually increase the polarity of the mobile phase according to a pre-determined gradient (e.g., from 5% to 20% ethyl acetate in hexane). A slow increase in polarity generally results in better separation.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Combine the fractions that contain the pure product.
-
-
Isolation of Purified Product:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
-
Data Presentation
The following table provides representative data for the column chromatography purification of a naphthyl keto ester, which can be used as a guideline for the purification of this compound.
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Gradient of n-Hexane and Ethyl Acetate |
| Crude Sample Weight | 1.0 g |
| Silica Gel Weight | 50 g |
| Column Dimensions | 3 cm (diameter) x 40 cm (length) |
| Elution Gradient | 1. 5% Ethyl Acetate in n-Hexane (200 mL)2. 10% Ethyl Acetate in n-Hexane (300 mL)3. 15% Ethyl Acetate in n-Hexane (300 mL)4. 20% Ethyl Acetate in n-Hexane (200 mL) |
| TLC Monitoring (Rf) | Impurity 1: ~0.5 (in 10% EtOAc/Hexane)Product: ~0.3 (in 10% EtOAc/Hexane) Impurity 2: ~0.1 (in 10% EtOAc/Hexane) |
| Pure Product Fractions | Fractions collected with 10-15% Ethyl Acetate in n-Hexane |
| Isolated Yield | 0.85 g (85%) |
| Physical Appearance | White to off-white solid |
Note: This data is illustrative and based on the purification of similar aromatic keto-esters. Optimal conditions for this compound may vary.
Visualizations
Figure 1. Workflow for the purification of this compound.
Figure 2. Logical relationship of gradient elution for separation.
References
Application Note and Protocol: Recrystallization of Ethyl 5-(2-naphthyl)-5-oxovalerate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 5-(2-naphthyl)-5-oxovalerate is an organic compound featuring a naphthalene ring, a ketone, and an ethyl ester functional group. As with many synthesized organic compounds, purification is a critical step to ensure the removal of impurities such as starting materials, byproducts, and side-reaction products. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This protocol provides a detailed methodology for the recrystallization of this compound, enabling the isolation of the compound in a higher state of purity. The selection of an appropriate solvent system is crucial for successful recrystallization and is discussed herein.
Physicochemical Data and Solvent Selection
A critical aspect of developing a recrystallization protocol is the selection of a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on the chemical structure of this compound, which contains both polar (ketone, ester) and nonpolar (naphthalene ring) moieties, a solvent of intermediate polarity or a binary solvent mixture is likely to be effective.
Table 1: Physicochemical Properties and Recommended Solvent Systems for this compound
| Property | Value | Comments and Recommendations |
| Molecular Formula | C₁₇H₁₈O₃ | - |
| Molecular Weight | 270.32 g/mol | - |
| CAS Number | 109089-73-8 | [1] |
| Melting Point | Not reported in the literature. | The purity of the recrystallized product should be assessed by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. |
| Primary Recommended Solvent System | Ethanol | Ethanol is a good general solvent for many organic compounds, possessing both polar and non-polar characteristics.[2] |
| Alternative Solvent Systems | Ethanol/Water | The addition of water as an anti-solvent to an ethanolic solution can effectively induce crystallization. |
| Isopropanol | Similar properties to ethanol and can be a suitable alternative. | |
| Acetone/Hexane | Acetone is a good solvent for ketones, and hexane can be used as an anti-solvent to decrease solubility upon cooling. | |
| Ethyl Acetate/Hexane | Ethyl acetate is a good solvent for esters; hexane can serve as the anti-solvent. |
Experimental Protocol
This protocol outlines the steps for the recrystallization of this compound using ethanol as the primary recommended solvent.
Materials and Equipment:
-
Crude this compound
-
Ethanol (Reagent grade)
-
Deionized water (if using a co-solvent system)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass funnel
-
Spatula
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol to the flask, just enough to wet the solid.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add small portions of ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Pre-heat a glass funnel and a second Erlenmeyer flask.
-
Place a fluted filter paper in the pre-heated funnel and pour the hot solution through it into the clean, pre-heated flask. This step should be performed quickly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.
-
Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to air-dry in the Buchner funnel under vacuum for several minutes to remove the bulk of the solvent.
-
Transfer the crystals to a watch glass or drying dish and dry them further in a vacuum oven at a temperature below the solvent's boiling point or in a desiccator until a constant weight is achieved.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the recrystallization protocol.
Caption: Workflow for the recrystallization of this compound.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals.
-
Perform the recrystallization in a well-ventilated fume hood, especially when working with flammable organic solvents like ethanol, acetone, and hexane.
-
Use a heating mantle or a steam bath as a heat source. Avoid open flames when working with flammable solvents.
-
Handle hot glassware with appropriate tongs or heat-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.
References
Application Note: Mass Spectrometry Analysis of Ethyl 5-(2-naphthyl)-5-oxovalerate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of Ethyl 5-(2-naphthyl)-5-oxovalerate using mass spectrometry. The methods outlined are suitable for the identification and structural elucidation of this compound, which is of interest in synthetic chemistry and drug discovery. This document includes protocols for sample preparation, suggested instrumentation parameters for both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS), and a discussion of the expected fragmentation patterns.
Introduction
This compound is a keto ester containing a naphthalene moiety. Its chemical structure presents several features that can be characterized by mass spectrometry, a powerful analytical technique for determining the molecular weight and structure of chemical compounds. The presence of a carbonyl group, an ester, and an aromatic system dictates its fragmentation behavior under ionization. This note details the expected analytical workflow and data interpretation for this compound.
Chemical Properties
| Property | Value |
| Molecular Formula | C17H18O3[1] |
| Molecular Weight | 270.32 g/mol [1] |
| Structure | |
|
| |
| Class | Aryl Keto Ester |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectra. The goal is to introduce a clean, sufficiently concentrated sample into the mass spectrometer in a suitable solvent.
For Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of an organic solvent such as methanol, acetonitrile, or a mixture thereof.[2]
-
Dilution: Create a working solution with a concentration in the range of 1-50 µg/mL by diluting the stock solution with the mobile phase.[3]
-
Filtration: Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter that could clog the instrument's tubing.[3]
-
Vialing: Transfer the filtered sample into a 2 mL autosampler vial with a screw top and a PTFE septum.[4]
For Gas Chromatography-Mass Spectrometry (GC-MS):
As this compound is a semi-volatile compound, GC-MS is a suitable technique.
-
Dissolution: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.
-
Derivatization (Optional): While not always necessary for this compound, derivatization can improve volatility and chromatographic peak shape. This is generally not required for keto esters.
-
Vialing: Transfer the solution to a GC-MS autosampler vial.
Instrumentation and Analytical Conditions
The following are suggested starting parameters and can be optimized for specific instruments.
ESI-MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
Collision Energy: 10-30 eV (for MS/MS)
GC-MS Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
Expected Mass Spectrometry Data
The mass spectrum of this compound is expected to show a prominent molecular ion peak (or a protonated molecule in ESI) and several characteristic fragment ions. The fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[5][6]
Predicted Quantitative Data:
| Ion Description | Predicted m/z | Fragmentation Pathway |
| [M+H]+ | 271.13 | Protonated molecular ion (ESI) |
| [M]+• | 270.12 | Molecular ion (GC-MS) |
| [M-C2H5O]+ | 225.09 | Loss of the ethoxy group from the ester |
| [C10H7CO]+ | 155.05 | Acylium ion from cleavage alpha to the ketone |
| [C10H7]+ | 127.05 | Naphthyl cation from loss of CO from the acylium ion |
| McLafferty Rearrangement Ion | 186.07 | Resulting from rearrangement involving the ester carbonyl |
| [C4H7O2]+ | 87.04 | Fragment from the ethyl valerate chain |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the mass spectrometry analysis of this compound.
Predicted Fragmentation Pathway
Caption: Predicted fragmentation pathway of this compound in mass spectrometry.
Conclusion
This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation and suggested instrument parameters offer a solid starting point for researchers. The predicted fragmentation patterns and corresponding m/z values will aid in the identification and structural confirmation of this compound in various experimental settings. The provided workflows and diagrams serve as a visual guide to the experimental and theoretical aspects of this analysis.
References
- 1. 109089-73-8|this compound|BLD Pharm [bldpharm.com]
- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 4. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Ethyl 5-(2-naphthyl)-5-oxovalerate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of pyridazinone and pyrazole heterocyclic systems using Ethyl 5-(2-naphthyl)-5-oxovalerate as a key starting material. The synthesized compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.
Synthesis of 6-(2-naphthyl)-4,5-dihydro-3(2H)-pyridazinone
The synthesis of 6-(2-naphthyl)-4,5-dihydro-3(2H)-pyridazinone from this compound is a robust and high-yielding process. The reaction proceeds via a two-step, one-pot procedure involving the initial hydrolysis of the ethyl ester to the corresponding 5-(2-naphthyl)-5-oxovaleric acid, followed by cyclocondensation with hydrazine hydrate. This class of dihydropyridazinones is a well-known pharmacophore with a range of biological activities, including cardiotonic and antihypertensive effects.[1]
Reaction Pathway
Caption: Synthesis of 6-(2-naphthyl)-4,5-dihydro-3(2H)-pyridazinone.
Quantitative Data
The following table summarizes the typical reaction parameters and expected yields for the synthesis of 6-aryl-4,5-dihydro-3(2H)-pyridazinones from their corresponding ethyl 5-aryl-5-oxovalerates, based on analogous procedures.
| Step | Reagents | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Hydrolysis | Sodium Hydroxide | Ethanol/Water | Reflux | 2-4 | >95 (for acid) |
| Cyclocondensation | Hydrazine Hydrate | Ethanol | Reflux | 3-6 | 80-90 |
Experimental Protocol
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric Acid (HCl), concentrated
-
Hydrazine Hydrate (80-100%)
-
Deionized Water
Procedure:
-
Hydrolysis of this compound:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a mixture of ethanol and 10% aqueous sodium hydroxide solution (1:1 v/v).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
The resulting precipitate of 5-(2-naphthyl)-5-oxovaleric acid is collected by filtration, washed with cold water, and dried under vacuum.
-
-
Cyclocondensation to form 6-(2-naphthyl)-4,5-dihydro-3(2H)-pyridazinone:
-
To a solution of 5-(2-naphthyl)-5-oxovaleric acid (1 equivalent) in ethanol, add hydrazine hydrate (1.2-1.5 equivalents).
-
Heat the reaction mixture to reflux for 3-6 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.
-
If crystallization does not occur, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
-
Proposed Synthesis of Pyrazole Derivatives from this compound
The direct synthesis of a pyrazole ring from a γ-ketoester like this compound is not a standard transformation, as pyrazole synthesis typically requires a 1,3-dicarbonyl precursor.[2][3] Therefore, a multi-step synthetic route is proposed to first convert the γ-ketoester into a suitable 1,3-dicarbonyl intermediate, which can then undergo cyclocondensation with hydrazine to yield the desired pyrazole derivative.
Proposed Multi-Step Synthetic Pathway
A plausible approach involves a Claisen condensation of the starting γ-ketoester with a suitable ester (e.g., ethyl acetate) to introduce the second carbonyl group at the β-position, followed by cyclization with hydrazine.
Caption: Proposed synthesis of a pyrazole derivative.
Quantitative Data for Analogous Reactions
The following table provides expected reaction parameters for the key steps in the proposed pyrazole synthesis, based on general procedures for Claisen condensations and pyrazole formations from 1,3-diketones.
| Step | Key Reagents | Solvent | Temperature | Typical Yield (%) |
| Claisen Condensation | Sodium Ethoxide, Ethyl Acetate | Ethanol/THF | Room Temp to Reflux | 40-60 |
| Cyclocondensation | Hydrazine Hydrate | Ethanol | Reflux | 70-90 |
Proposed Experimental Protocol
Materials:
-
This compound
-
Sodium metal
-
Absolute Ethanol
-
Ethyl Acetate, anhydrous
-
Toluene, anhydrous
-
Hydrochloric Acid (HCl), dilute
-
Hydrazine Hydrate (80-100%)
Procedure:
-
Synthesis of the 1,3-Dicarbonyl Intermediate (Claisen Condensation):
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the sodium ethoxide solution, add a solution of this compound (1 equivalent) and anhydrous ethyl acetate (2-3 equivalents) in anhydrous toluene.
-
Stir the reaction mixture at room temperature or gentle reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture in an ice bath and carefully quench by adding dilute hydrochloric acid until the solution is acidic.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3-dicarbonyl intermediate.
-
Purification can be achieved by column chromatography on silica gel.
-
-
Cyclocondensation to form the Pyrazole Derivative:
-
Dissolve the purified 1,3-dicarbonyl intermediate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The residue can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) to afford the desired pyrazole derivative.
-
Disclaimer: The provided protocols are based on established chemical principles and analogous reactions found in the literature. Researchers should conduct their own risk assessments and optimize the reaction conditions for safety and efficiency in a laboratory setting.
References
- 1. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Application Notes and Protocols: Ethyl 5-(2-naphthyl)-5-oxovalerate as a Versatile Building Block for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ethyl 5-(2-naphthyl)-5-oxovalerate, a versatile building block for the synthesis of a variety of pharmaceutical intermediates. This document details the synthesis of the title compound and explores its subsequent transformations into heterocyclic systems and other valuable motifs for drug discovery.
Introduction
This compound is a keto-ester that serves as a valuable starting material in organic synthesis. Its bifunctional nature, possessing both a ketone and an ester, allows for a wide range of chemical modifications. The presence of the naphthalene moiety makes it an attractive precursor for compounds targeting biological systems where this aromatic system is known to interact. This document outlines the synthesis of this compound and its application in the preparation of potential pharmaceutical intermediates, including tetrahydronaphthalene, dihydropyridine, and pyridazinone derivatives.
Synthesis of this compound
The synthesis of this compound is readily achieved via a Friedel-Crafts acylation of naphthalene with ethyl glutaryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[1] The reaction proceeds with good regioselectivity for the 2-position of the naphthalene ring under specific conditions.
Experimental Protocol: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (10 mL/g of naphthalene) at 0 °C, a solution of naphthalene (1.0 eq) in anhydrous dichloromethane is added dropwise.
-
After stirring for 15 minutes, a solution of ethyl glutaryl chloride (1.1 eq) in anhydrous dichloromethane is added dropwise, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction is quenched by carefully pouring the mixture onto crushed ice with concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Data Presentation: Synthesis of this compound
| Entry | Reactants | Catalyst (eq) | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Naphthalene, Ethyl glutaryl chloride | AlCl₃ (1.2) | Dichloromethane | 5 | 0 to RT | 75-85 |
Logical Relationship: Synthesis of the Building Block
Caption: Friedel-Crafts synthesis of the target building block.
Application in the Synthesis of Pharmaceutical Intermediates
The versatile functionalities of this compound allow for its conversion into a variety of heterocyclic and carbocyclic structures that are prevalent in medicinal chemistry.
Synthesis of Tetrahydronaphthalene Derivatives
The ketone functionality can be reduced, and subsequent intramolecular cyclization can lead to the formation of tetrahydronaphthalene derivatives. These scaffolds are present in a number of biologically active compounds.[2][3][4]
Experimental Workflow: Synthesis of Tetrahydronaphthalene Derivatives
Caption: Workflow for tetrahydronaphthalene synthesis.
Experimental Protocol: Reduction and Cyclization
-
To a solution of this compound (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude alcohol intermediate.
-
The crude alcohol is dissolved in a suitable solvent (e.g., toluene) and treated with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
After completion of the reaction (monitored by TLC), the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, and dried.
-
The solvent is evaporated, and the product is purified by column chromatography.
Data Presentation: Synthesis of Tetrahydronaphthalene Derivatives
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
| Reduction | Sodium Borohydride | Methanol | 0 to RT | 90-95 |
| Cyclization | p-Toluenesulfonic acid (cat.) | Toluene | Reflux | 70-80 |
Synthesis of Dihydropyridine Derivatives
While the classical Hantzsch dihydropyridine synthesis utilizes β-ketoesters, modifications can be envisioned to incorporate γ-ketoesters like this compound to access novel dihydropyridine analogs.[5][6][7][8] One potential pathway involves the initial formation of an enamine, followed by condensation with an aldehyde and another keto-ester equivalent.
Signaling Pathway: Hypothetical Dihydropyridine Synthesis
Caption: Pathway to dihydropyridine derivatives.
Experimental Protocol: Dihydropyridine Synthesis
-
A mixture of this compound (1.0 eq), an aldehyde (1.0 eq), a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq), and ammonium acetate (1.2 eq) in ethanol is heated to reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to yield the dihydropyridine derivative.
Data Presentation: Dihydropyridine Synthesis
| Entry | Aldehyde | β-Ketoester | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Ethanol | 6-8 | 60-70 |
| 2 | 4-Nitrobenzaldehyde | Methyl acetoacetate | Ethanol | 6-8 | 65-75 |
Synthesis of Pyridazinone Derivatives
The reaction of γ-ketoesters with hydrazine derivatives is a well-established method for the synthesis of pyridazinones, which are important scaffolds in medicinal chemistry.[9]
Experimental Workflow: Pyridazinone Synthesis
Caption: Workflow for pyridazinone synthesis.
Experimental Protocol: Pyridazinone Synthesis
-
A solution of this compound (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol is heated to reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried to afford the pyridazinone derivative.
Data Presentation: Pyridazinone Synthesis
| Entry | Hydrazine Derivative | Solvent | Time (h) | Yield (%) |
| 1 | Hydrazine Hydrate | Ethanol | 4-6 | 80-90 |
| 2 | Phenylhydrazine | Acetic Acid | 4-6 | 75-85 |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of diverse molecular scaffolds of pharmaceutical interest. The protocols and data presented herein demonstrate its utility in accessing tetrahydronaphthalene, dihydropyridine, and pyridazinone derivatives. The straightforward synthesis of the starting material, coupled with the potential for a wide array of subsequent chemical transformations, makes it an important tool for researchers and scientists in the field of drug discovery and development.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical synthesis and application of aryldihydronaphthalene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and effects of some novel tetrahydronaphthalene derivatives on proliferation and nitric oxide production in lipopolysaccharide activated Raw 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RU2014330C1 - Method of synthesis of 1,2,3,4-tetrahydronaphthalene derivatives or their pharmaceutically acceptable acid-additive salt - Google Patents [patents.google.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Anwendungs- und Protokollhinweise: Derivatisierung von Ethyl-5-(2-naphthyl)-5-oxovalerat für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Ethyl-5-(2-naphthyl)-5-oxovalerat ist ein vielseitiges Ausgangsmaterial für die Synthese einer Vielzahl von heterozyklischen Verbindungen. Die Präsenz der Naphthylgruppe, einer bekannten pharmakophoren Einheit, in Verbindung mit einem reaktiven β-Ketoester-System, macht es zu einem attraktiven Molekül für die Wirkstoffforschung. Die Derivatisierung dieses Moleküls zur Erzeugung von Verbindungen wie Pyrazolen, Pyrazolinen und Hydrazonen kann zu neuen Substanzen mit potenziellen therapeutischen Aktivitäten führen. Insbesondere Naphthyl-substituierte Heterocyclen haben vielversprechende antimikrobielle und antikanzerogene Eigenschaften gezeigt.[1][2][3] Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle für die Synthese und das anschließende biologische Screening dieser Derivate.
Synthese von Derivaten
Die Derivatisierung von Ethyl-5-(2-naphthyl)-5-oxovalerat konzentriert sich auf die Reaktivität der Ketogruppe und des benachbarten Esters. Die hier beschriebenen Hauptreaktionen sind die Bildung von Hydrazonen und die anschließende Zyklisierung zu Pyrazol- und Pyrazolin-Derivaten.
Reaktionsschema
Abbildung 1: Allgemeines Schema für die Derivatisierung von Ethyl-5-(2-naphthyl)-5-oxovalerat.
Experimentelle Protokolle
Protokoll 1: Synthese von Ethyl-5-(2-naphthyl)-5-(hydrazono)valerat (Hydrazon-Derivat)
-
Reagenzien und Materialien:
-
Ethyl-5-(2-naphthyl)-5-oxovalerat (1 Äquiv.)
-
Hydrazinhydrat (1.2 Äquiv.)
-
Ethanol (als Lösungsmittel)
-
Eisessig (katalytische Menge)
-
Rundkolben, Rückflusskühler, Magnetrührer, Heizplatte
-
-
Durchführung:
-
Lösen Sie Ethyl-5-(2-naphthyl)-5-oxovalerat in einer minimalen Menge Ethanol in einem Rundkolben.
-
Fügen Sie Hydrazinhydrat und einige Tropfen Eisessig hinzu.
-
Erhitzen Sie die Mischung unter Rückfluss für 4-6 Stunden. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) überwacht werden.[4]
-
Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab.
-
Gießen Sie die Reaktionsmischung in eiskaltes Wasser, um das Produkt auszufällen.
-
Filtrieren Sie den festen Niederschlag, waschen Sie ihn mit kaltem Wasser und trocknen Sie ihn.
-
Das Rohprodukt kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser) gereinigt werden.
-
Protokoll 2: Synthese von 4-(4,5-dihydro-5-(2-naphthyl)-1H-pyrazol-3-yl)butansäureethylester (Pyrazolin-Derivat)
-
Reagenzien und Materialien:
-
Ethyl-5-(2-naphthyl)-5-oxovalerat (1 Äquiv.)
-
Hydrazinhydrat (1.2 Äquiv.)
-
Eisessig (als Lösungsmittel und Katalysator)
-
Rundkolben, Rückflusskühler, Magnetrührer, Heizplatte
-
-
Durchführung:
-
Lösen Sie Ethyl-5-(2-naphthyl)-5-oxovalerat in Eisessig in einem Rundkolben.
-
Fügen Sie langsam Hydrazinhydrat hinzu, während Sie die Mischung rühren.
-
Erhitzen Sie die Reaktionsmischung für 8-10 Stunden unter Rückfluss. Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Nach Abschluss der Reaktion kühlen Sie die Mischung ab und neutralisieren Sie sie vorsichtig mit einer gesättigten Natriumbicarbonatlösung.
-
Extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat).
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie.
-
Biologisches Screening
Die neu synthetisierten Derivate werden auf ihre potenzielle biologische Aktivität hin untersucht. Basierend auf der Literatur sind antimikrobielle und zytotoxische Aktivitäten von besonderem Interesse für Naphthyl-Pyrazol- und Naphthyl-Pyrazolin-Strukturen.[2][5][6]
Workflow für das biologische Screening
Abbildung 2: Workflow für das biologische Screening der synthetisierten Derivate.
Protokoll 3: Antimikrobielles Screening (Bestimmung der minimalen Hemmkonzentration - MHK)
-
Reagenzien und Materialien:
-
Testverbindungen (in DMSO gelöst)
-
Bakterien- oder Pilzkulturen (z. B. Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Nährmedium (z. B. Müller-Hinton-Bouillon für Bakterien, RPMI-1640 für Pilze)
-
96-Well-Mikrotiterplatten
-
Inkubator
-
-
Durchführung:
-
Bereiten Sie eine serielle Verdünnung der Testverbindungen in der Mikrotiterplatte vor.
-
Inokulieren Sie jede Vertiefung mit einer standardisierten Konzentration der Mikroorganismen.
-
Inkubieren Sie die Platten bei 37 °C für 18-24 Stunden (Bakterien) oder 24-48 Stunden (Pilze).
-
Die MHK ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum des Mikroorganismus zu beobachten ist.[7] Dies kann visuell oder durch Messung der optischen Dichte bestimmt werden.
-
Protokoll 4: Zytotoxizitäts-Screening (MTT-Assay)
-
Reagenzien und Materialien:
-
Menschliche Krebszelllinien (z. B. MCF-7 für Brustkrebs, A549 für Lungenkrebs)[8][9]
-
Zellkulturmedium (z. B. DMEM) mit fötalem Kälberserum (FKS)
-
Testverbindungen (in DMSO gelöst)
-
MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)
-
DMSO oder Solubilisierungspuffer
-
96-Well-Platten, Plattenleser
-
-
Durchführung:
-
Säen Sie die Zellen in einer 96-Well-Platte aus und lassen Sie sie über Nacht anhaften.
-
Behandeln Sie die Zellen mit verschiedenen Konzentrationen der Testverbindungen für 48-72 Stunden.
-
Fügen Sie MTT-Reagenz zu jeder Vertiefung hinzu und inkubieren Sie für 3-4 Stunden. Lebende Zellen mit aktiver mitochondrialer Reduktase wandeln das gelbe MTT in violette Formazan-Kristalle um.[10]
-
Lösen Sie die Formazan-Kristalle in DMSO oder einem geeigneten Puffer.
-
Messen Sie die Absorption bei einer Wellenlänge von ca. 570 nm.[10]
-
Die prozentuale Zellviabilität wird im Vergleich zu unbehandelten Kontrollzellen berechnet. Der IC50-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt) kann aus den Dosis-Wirkungs-Kurven ermittelt werden.
-
Datenpräsentation
Die quantitativen Ergebnisse der biologischen Screenings sollten in tabellarischer Form zusammengefasst werden, um einen klaren Vergleich der Aktivitäten der verschiedenen Derivate zu ermöglichen.
Tabelle 1: Hypothetische antimikrobielle Aktivität (MHK in µg/mL)
| Verbindung | S. aureus | E. coli | C. albicans |
| Derivat 1 (Hydrazon) | 128 | >256 | >256 |
| Derivat 2 (Pyrazolin) | 64 | 128 | 256 |
| Derivat 3 (N-Phenyl-Pyrazol) | 32 | 64 | 128 |
| Ciprofloxacin (Kontrolle) | 1 | 0.5 | N/A |
| Fluconazol (Kontrolle) | N/A | N/A | 8 |
Tabelle 2: Hypothetische zytotoxische Aktivität (IC50 in µM)
| Verbindung | MCF-7 (Brustkrebs) | A549 (Lungenkrebs) |
| Derivat 1 (Hydrazon) | >100 | >100 |
| Derivat 2 (Pyrazolin) | 45.2 | 68.7 |
| Derivat 3 (N-Phenyl-Pyrazol) | 15.8 | 22.5 |
| Doxorubicin (Kontrolle) | 0.8 | 1.2 |
Mögliche Wirkungsmechanismen
Für Derivate, die eine signifikante Aktivität zeigen, können Folgestudien zur Aufklärung des Wirkmechanismus durchgeführt werden. Bei antikanzerogenen Pyrazol-Derivaten wurden verschiedene zelluläre Ziele identifiziert, darunter Kinasen (z. B. EGFR, VEGFR), Tubulin und die Induktion von Apoptose durch die Generierung reaktiver Sauerstoffspezies (ROS).[4][11][12] Antimikrobielle Wirkungen können auf die Störung der bakteriellen Zellwand oder die Hemmung essentieller Enzyme wie der DNA-Gyrase zurückzuführen sein.[1]
Signalweg-Diagramm
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Some New Naphthyl Derivatives as Anti-microbial Activity [ejchem.journals.ekb.eg]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, spectral studies and antimicrobial activities of some 2-naphthyl pyrazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. srrjournals.com [srrjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
Application Notes and Protocols for the Enantioselective Reduction of the Keto Group in Ethyl 5-(2-naphthyl)-5-oxovalerate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective reduction of the keto group in Ethyl 5-(2-naphthyl)-5-oxovalerate to produce the corresponding chiral alcohol, a valuable intermediate in pharmaceutical synthesis. Three primary catalytic methods are discussed: Corey-Bakshi-Shibata (CBS) reduction, ruthenium-catalyzed asymmetric hydrogenation, and biocatalytic reduction.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones.[1][2] It employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-tetrahydrofuran (BH3·THF) or borane-dimethyl sulfide (BMS).[3][4] The reaction is known for its high enantioselectivity and predictable stereochemical outcome.[5][6]
Quantitative Data Summary
The following table summarizes representative data for the CBS reduction of various γ-aryl-γ-keto esters, which are structurally similar to this compound. The data is adapted from a study on the asymmetric synthesis of chiral aryl-substituted hydroxy esters using an (R)-Me-CBS-oxazaborolidine catalyst.[5][6]
| Entry | Substrate (γ-Aryl-γ-keto ester) | Catalyst | Reducing Agent | Yield (%) | ee (%) |
| 1 | Ethyl 5-phenyl-5-oxovalerate | (R)-Me-CBS-oxazaborolidine | BH3·THF | 92 | 98 |
| 2 | Ethyl 5-(4-chlorophenyl)-5-oxovalerate | (R)-Me-CBS-oxazaborolidine | BH3·THF | 90 | 97 |
| 3 | Ethyl 5-(4-methoxyphenyl)-5-oxovalerate | (R)-Me-CBS-oxazaborolidine | BH3·THF | 95 | 99 |
| 4 | Ethyl 5-(1-naphthyl)-5-oxovalerate | (R)-Me-CBS-oxazaborolidine | BH3·THF | 88 | 95 |
Experimental Protocol: CBS Reduction
Materials:
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes and needles
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous THF (5 mL per mmol of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) to the stirred solution.
-
After 10 minutes, add the borane-THF complex solution (1.0 eq) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow, dropwise addition of methanol (2 mL per mmol of substrate).
-
Warm the mixture to room temperature and stir for 30 minutes.
-
Add saturated aqueous NH4Cl solution and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral alcohol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Ruthenium-Catalyzed Asymmetric Hydrogenation
Transition metal-catalyzed hydrogenation, particularly with ruthenium-based catalysts, offers a highly efficient and atom-economical method for the enantioselective reduction of ketones.[5][7] Chiral diphosphine ligands, such as BINAP, in combination with a chiral diamine, are commonly employed to achieve high enantioselectivity.[1]
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation
Materials:
-
This compound
-
[RuCl2(p-cymene)]2
-
(S,S)- or (R,R)-N-Tosyl-1,2-diphenylethylenediamine ((S,S)- or (R,R)-TsDPEN)
-
Formic acid/triethylamine azeotropic mixture (5:2)
-
Anhydrous isopropanol
-
High-pressure hydrogenation vessel (autoclave)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a glovebox, charge a high-pressure hydrogenation vessel with [RuCl2(p-cymene)]2 (0.005 eq) and (S,S)- or (R,R)-TsDPEN (0.01 eq).
-
Add anhydrous isopropanol (2 mL per mmol of substrate) and the formic acid/triethylamine azeotrope (1.0 eq).
-
Stir the mixture at room temperature for 15 minutes to form the active catalyst.
-
Add a solution of this compound (1.0 eq) in anhydrous isopropanol.
-
Seal the vessel, purge with hydrogen gas, and then pressurize to 10-50 atm of H2.
-
Stir the reaction mixture at the desired temperature (e.g., 30-60 °C) for 12-24 hours.
-
After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Biocatalytic Reduction
Biocatalytic reduction using whole-cell biocatalysts or isolated enzymes (ketoreductases) is an environmentally friendly alternative for the synthesis of chiral alcohols.[8][9] These methods often exhibit excellent enantioselectivity and operate under mild reaction conditions.[9]
Experimental Protocol: Biocatalytic Reduction with Saccharomyces cerevisiae (Baker's Yeast)
Materials:
-
This compound
-
Saccharomyces cerevisiae (active dry baker's yeast)
-
Sucrose
-
Deionized water
-
Erlenmeyer flask
-
Orbital shaker
-
Ethyl acetate
-
Celite®
Procedure:
-
In an Erlenmeyer flask, dissolve sucrose (10 g) in deionized water (100 mL).
-
Add active dry baker's yeast (5 g) to the sucrose solution and stir until a homogeneous suspension is formed.
-
Incubate the yeast suspension on an orbital shaker at 30 °C and 150 rpm for 30 minutes to activate the yeast.
-
Dissolve this compound (1.0 eq) in a minimal amount of ethanol and add it to the yeast suspension.
-
Continue the incubation on the orbital shaker at 30 °C for 24-72 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, filter the mixture through a pad of Celite® to remove the yeast cells, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: General workflow for the enantioselective reduction.
Caption: Factors influencing the stereochemical outcome.
References
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. york.ac.uk [york.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of Ethyl 5-(2-naphthyl)-5-oxovalerate Reaction Mixture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of a reaction mixture containing Ethyl 5-(2-naphthyl)-5-oxovalerate. This method is suitable for monitoring the progress of the synthesis, identifying and quantifying the main product, and assessing the purity of the reaction mixture. The protocol employs a reversed-phase C18 column with a gradient elution of acetonitrile and water, and UV detection. This methodology provides a reliable and efficient tool for researchers and professionals involved in the synthesis and development of naphthalene-containing compounds.
Introduction
This compound is an aromatic ketone and ester that can serve as a building block in the synthesis of various organic molecules, including potential pharmaceutical intermediates. Accurate and reliable monitoring of its synthesis is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture[1]. This application note provides a detailed protocol for the analysis of a typical reaction mixture for the synthesis of this compound using a reversed-phase HPLC method.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector is required.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of aromatic ketones and esters.
-
Solvents: HPLC grade acetonitrile and water are necessary for the mobile phase.
-
Sample Solvent: A mixture of acetonitrile and water (e.g., 50:50 v/v) should be used to dissolve and dilute the samples.
-
Filters: Syringe filters (0.45 µm) are essential for sample preparation to remove particulate matter[2].
Chromatographic Conditions
A gradient elution is recommended to ensure the separation of the non-polar product from potentially more polar starting materials and less polar byproducts[3].
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Rationale for Parameter Selection:
-
Column: C18 columns are widely used for reversed-phase chromatography, effectively separating compounds based on their hydrophobicity[4].
-
Mobile Phase: Acetonitrile and water are a common and effective solvent system for the analysis of a wide range of organic compounds[5].
-
Gradient: A gradient elution is crucial for analyzing reaction mixtures that may contain components with a wide range of polarities, ensuring good peak shape and resolution for all compounds[3].
-
Detection Wavelength: The naphthalene moiety in this compound exhibits strong UV absorbance. A wavelength of 254 nm is a common choice for the detection of polycyclic aromatic hydrocarbons and provides good sensitivity[6][7].
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results and to protect the HPLC column.
-
Sampling: Carefully take a representative aliquot from the reaction mixture.
-
Dilution: Dilute the aliquot with the sample solvent (50:50 acetonitrile/water) to a concentration suitable for HPLC analysis. A starting dilution of 1:1000 is recommended, which can be adjusted based on the initial detector response.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could clog the column[2].
Data Presentation
The following table summarizes the expected retention times and peak characteristics for the components of a hypothetical reaction mixture for the synthesis of this compound, potentially formed via a Friedel-Crafts acylation of naphthalene with a derivative of ethyl glutarate.
| Compound | Expected Retention Time (min) | Peak Shape | Relative Polarity |
| Naphthalene (Starting Material) | ~ 8.5 | Sharp | Low |
| Ethyl Glutarate Derivative (Starting Material) | ~ 3.2 | Sharp | High |
| This compound (Product) | ~ 12.1 | Sharp | Intermediate |
| Isomeric Byproduct | ~ 11.5 | Sharp | Intermediate |
Note: The retention times are estimates and may vary depending on the specific HPLC system, column, and exact mobile phase conditions.
Visualization
Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of the this compound reaction mixture.
Conclusion
The described HPLC method provides a reliable and efficient means for the analysis of reaction mixtures containing this compound. The use of a C18 reversed-phase column with a gradient elution of acetonitrile and water, coupled with UV detection at 254 nm, allows for the effective separation and quantification of the target compound from starting materials and potential byproducts. This application note serves as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling them to effectively monitor and optimize the synthesis of this and structurally related compounds.
References
- 1. auroraprosci.com [auroraprosci.com]
- 2. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. ionsource.com [ionsource.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-(2-naphthyl)-5-oxovalerate
Welcome to the technical support center for the synthesis of Ethyl 5-(2-naphthyl)-5-oxovalerate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during this synthetic procedure.
I. Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the Friedel-Crafts acylation of naphthalene with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce the intermediate, 4-(2-naphthoyl)butanoic acid. The second step is a Fischer esterification of this carboxylic acid intermediate with ethanol in the presence of an acid catalyst to yield the final product. The regioselectivity of the Friedel-Crafts acylation is a critical factor, with the 2-substituted (β) naphthalene derivative being the thermodynamically favored and desired product.
II. Visualizing the Synthesis and Troubleshooting
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
III. Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQs for Step 1: Friedel-Crafts Acylation of Naphthalene
Q1: My reaction is producing a mixture of 1- and 2-substituted isomers. How can I increase the yield of the desired 2-naphthyl product?
A1: The ratio of α (1-) to β (2-) acylation of naphthalene is highly dependent on the reaction conditions. The α-product is the kinetically favored product, while the β-product is the thermodynamically favored one. To increase the yield of the 2-substituted isomer, consider the following:
-
Solvent: Using a more polar solvent, such as nitrobenzene or 1,2-dichloroethane, can favor the formation of the thermodynamic β-product. Non-polar solvents like carbon disulfide tend to favor the kinetic α-product.[1]
-
Temperature: Running the reaction at a higher temperature can promote the rearrangement of the initially formed α-product to the more stable β-product. However, be cautious as excessively high temperatures can lead to side reactions and degradation.
-
Reaction Time: Longer reaction times can also allow for the equilibration to the thermodynamic product.
Q2: The yield of my Friedel-Crafts acylation is very low, or the reaction is not proceeding at all. What are the possible causes?
A2: Several factors can contribute to a low-yielding or stalled Friedel-Crafts acylation:
-
Catalyst Quality: Aluminum chloride (AlCl₃) is highly hygroscopic. Ensure that your AlCl₃ is anhydrous and has been stored properly. Deactivated catalyst is a common cause of reaction failure.
-
Reagent Purity: Ensure that your naphthalene, glutaric anhydride, and solvent are pure and dry. Moisture will deactivate the Lewis acid catalyst.
-
Stoichiometry: A sufficient amount of AlCl₃ is crucial. Typically, slightly more than one equivalent of the catalyst per mole of the anhydride is used, as the catalyst complexes with the carbonyl groups.
-
Reaction Temperature: The reaction may require initial heating to overcome the activation energy.
Q3: I am observing the formation of a significant amount of tar-like byproducts. How can I minimize this?
A3: Tar formation is often due to polymerization or other side reactions. To mitigate this:
-
Control Temperature: Add the reactants, particularly the AlCl₃, slowly and with efficient stirring to control the initial exotherm. Maintain a stable reaction temperature throughout the process.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
FAQs for Step 2: Fischer Esterification
Q4: The esterification of my 4-(2-naphthoyl)butanoic acid is incomplete, resulting in a low yield of the ethyl ester. How can I drive the reaction to completion?
A4: Fischer esterification is a reversible reaction. To shift the equilibrium towards the product side, you can:
-
Use Excess Alcohol: Employing a large excess of ethanol will drive the reaction forward according to Le Châtelier's principle.[2][3]
-
Remove Water: The water produced during the reaction can be removed to prevent the reverse hydrolysis reaction. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.[3]
-
Catalyst Concentration: Ensure an adequate amount of a strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is used.[2][4]
Q5: How do I purify the final product, this compound?
A5: After the reaction is complete, the typical work-up involves:
-
Neutralizing the excess acid catalyst.
-
Extracting the product into an organic solvent.
-
Washing the organic layer to remove any remaining impurities.
-
Drying the organic layer and removing the solvent under reduced pressure. The crude product can then be purified by techniques such as column chromatography on silica gel or recrystallization.
IV. Experimental Protocols
Step 1: Synthesis of 4-(2-naphthoyl)butanoic acid
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride guard tube, add naphthalene and glutaric anhydride.
-
Add a suitable solvent, such as nitrobenzene or 1,2-dichloroethane.
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with vigorous stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Filter the resulting solid, wash it with water, and then with a cold organic solvent (e.g., petroleum ether) to remove any unreacted naphthalene.
-
The crude 4-(2-naphthoyl)butanoic acid can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Step 2: Synthesis of this compound (Fischer Esterification)
-
In a round-bottom flask, dissolve the purified 4-(2-naphthoyl)butanoic acid in a large excess of absolute ethanol.[4]
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Heat the mixture under reflux for several hours. The reaction can be monitored by TLC.
-
After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.
-
The final product can be purified by column chromatography on silica gel.
V. Quantitative Data Summary
The following table summarizes typical reaction parameters that can be used as a starting point for optimizing the synthesis. Please note that actual yields may vary depending on the specific experimental conditions and scale.
| Step | Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Friedel-Crafts Acylation | Naphthalene, Glutaric Anhydride | AlCl₃ | Nitrobenzene | 60 - 80 | 4 - 6 | 70 - 85 |
| 2. Fischer Esterification | 4-(2-naphthoyl)butanoic acid, Ethanol | H₂SO₄ | Ethanol (excess) | Reflux | 3 - 5 | 80 - 95 |
References
Technical Support Center: Synthesis and Purification of Ethyl 5-(2-naphthyl)-5-oxovalerate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-(2-naphthyl)-5-oxovalerate, with a specific focus on the critical step of separating positional isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary products formed during the Friedel-Crafts acylation of naphthalene with ethyl 5-chloro-5-oxovalerate?
A1: The Friedel-Crafts acylation of naphthalene with an acylating agent like ethyl 5-chloro-5-oxovalerate (or its corresponding acyl chloride/anhydride) typically yields a mixture of two positional isomers: Ethyl 5-(1-naphthyl)-5-oxovalerate and this compound.
Q2: What determines the ratio of the 1-naphthyl to the 2-naphthyl isomer in the synthesis?
A2: The ratio of the two isomers is primarily influenced by the reaction conditions. The reaction is subject to kinetic versus thermodynamic control.
-
Kinetic Control: Acylation at the 1-position (alpha-position) is generally faster and is favored under milder conditions (e.g., lower temperatures).
-
Thermodynamic Control: The 2-substituted product (beta-position) is sterically less hindered and therefore thermodynamically more stable. Its formation is favored under more forcing conditions (e.g., higher temperatures, longer reaction times) that allow for equilibrium to be established. The choice of solvent and the concentration of reactants can also influence the isomer ratio.[1][2][3]
Q3: Why is the separation of these positional isomers challenging?
A3: Positional isomers of naphthalene derivatives often have very similar physical and chemical properties, such as polarity, boiling points, and solubility. This makes their separation by standard techniques like distillation or simple crystallization difficult.[4]
Q4: What are the recommended methods for separating the 1- and 2-naphthyl isomers of Ethyl 5-oxovalerate?
A4: The most effective methods for separating these isomers are chromatographic techniques.
-
Column Chromatography: This is a widely used and effective method. A silica gel stationary phase with a non-polar mobile phase, gradually increasing in polarity, is typically employed.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, can provide excellent separation of these isomers.[5][6][7][8] Specialized columns with stationary phases that can engage in π-π interactions can enhance separation.[9]
Q5: Can recrystallization be used to purify the desired this compound isomer?
A5: Recrystallization can be a useful technique for purifying the target isomer, especially after an initial separation by column chromatography.[10][11][12][13][14] However, it may not be efficient for separating the initial mixture of isomers if they co-crystallize. It is most effective when one isomer is present in a much larger excess.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired 2-naphthyl isomer | Reaction conditions favor the kinetic 1-naphthyl product. | * Increase the reaction temperature. * Prolong the reaction time to allow for equilibration to the thermodynamic product. * Consider using a solvent that favors the formation of the 2-isomer (e.g., nitrobenzene, though caution is advised due to its toxicity). |
| Poor separation of isomers by column chromatography | Inappropriate solvent system (eluent). | * Start with a very non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate in small increments (e.g., 1-2% at a time). * Use a longer chromatography column to increase the separation resolution. * Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. |
| Co-elution of isomers during column chromatography | Isomers have very similar polarities. | * If a hexane/ethyl acetate system is ineffective, try a different solvent system, such as dichloromethane/hexane or toluene/ethyl acetate. * Consider using a different stationary phase, such as alumina.[4] |
| Difficulty in detecting the two isomers by TLC | The spots for the two isomers are not well-resolved on the TLC plate. | * Use a less polar solvent system for developing the TLC plate to achieve better separation of the spots. * Try multiple eluent systems to find the one that gives the best resolution. |
| Product is an oil and does not crystallize | The product may be a mixture of isomers, which can inhibit crystallization. The presence of impurities can also prevent crystallization. | * First, purify the crude product by column chromatography to separate the isomers and remove other impurities. * Once a single isomer is isolated, attempt recrystallization from a suitable solvent or solvent pair. |
Quantitative Data
The following table summarizes typical, albeit illustrative, data that might be obtained during the separation of the positional isomers. Actual results will vary depending on the specific experimental conditions.
| Separation Technique | Parameter | Ethyl 5-(1-naphthyl)-5-oxovalerate | This compound |
| Column Chromatography | Elution Order (Hexane/Ethyl Acetate Gradient) | Elutes first | Elutes second |
| Typical Rf (10% EtOAc in Hexane) | ~0.45 | ~0.35 | |
| HPLC (Reverse Phase) | Retention Time (Illustrative) | Shorter | Longer |
| Yield (Illustrative) | Kinetic Control (e.g., 0°C) | ~60-70% | ~30-40% |
| Thermodynamic Control (e.g., 80°C) | ~20-30% | ~70-80% |
Experimental Protocols
Synthesis of Ethyl 5-(naphthyl)-5-oxovalerate (Mixture of Isomers)
This protocol describes a general procedure for the Friedel-Crafts acylation of naphthalene.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap), suspend anhydrous aluminum chloride (1.1 eq) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Acylating Agent Preparation: In the dropping funnel, add a solution of ethyl 5-chloro-5-oxovalerate (1.0 eq) in the same dry solvent.
-
Reaction: Cool the aluminum chloride suspension to 0°C in an ice bath. Add the ethyl 5-chloro-5-oxovalerate solution dropwise to the suspension with vigorous stirring over 30 minutes. After the addition is complete, add a solution of naphthalene (1.0 eq) in the same dry solvent dropwise.
-
Thermodynamic vs. Kinetic Control:
-
For Kinetic Product (1-isomer favored): Maintain the reaction temperature at 0-5°C and stir for 2-4 hours.
-
For Thermodynamic Product (2-isomer favored): After the initial addition at 0°C, allow the reaction mixture to warm to room temperature and then heat to reflux (40-80°C depending on the solvent) for 4-8 hours.
-
-
Workup: Cool the reaction mixture to 0°C and slowly quench by pouring it onto crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of isomers.
Separation of Positional Isomers by Column Chromatography
-
Column Preparation: Pack a glass chromatography column with silica gel (60-120 mesh) using a slurry method with hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or toluene and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the prepared column.
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the eluent by adding small percentages of ethyl acetate (e.g., starting with 2% ethyl acetate in hexane, then 5%, 10%, and so on).
-
Monitor the elution of the isomers by thin-layer chromatography (TLC). The less polar 1-naphthyl isomer will elute first.
-
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure 1-isomer and the pure 2-isomer separately.
-
Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to yield the purified isomers.
Visualizations
Caption: Experimental workflow for the synthesis and separation of Ethyl 5-(naphthyl)-5-oxovalerate isomers.
References
- 1. scribd.com [scribd.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. myttex.net [myttex.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. ukessays.com [ukessays.com]
- 10. researchgate.net [researchgate.net]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. researchgate.net [researchgate.net]
- 13. impactfactor.org [impactfactor.org]
- 14. rsc.org [rsc.org]
Optimizing Friedel-Crafts Acylation with Succinic Anhydride Derivatives: A Technical Support Guide
For researchers, scientists, and drug development professionals engaged in organic synthesis, the Friedel-Crafts acylation is a cornerstone reaction for the formation of carbon-carbon bonds with aromatic compounds. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when using succinic anhydride and its derivatives as acylating agents.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the Friedel-Crafts acylation with succinic anhydride derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) may be old, hydrated, or of insufficient quantity. | Use freshly opened or sublimed AlCl₃. Ensure anhydrous conditions by drying glassware and solvents. Increase the molar ratio of the catalyst to the anhydride; a stoichiometric amount or more is often required as the product can form a complex with the catalyst.[1][2] |
| Deactivated Aromatic Substrate: The aromatic ring may possess strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₃H), which inhibit electrophilic substitution.[1] | This reaction is generally not suitable for strongly deactivated rings. Consider using a more reactive, electron-rich aromatic substrate if possible. | |
| Low Reaction Temperature: The activation energy for the reaction may not be reached. | Gradually increase the reaction temperature. For instance, some reactions may require heating to reflux in a suitable solvent like 1,2-dichloroethane. | |
| Poor Solubility of Reactants: The succinic anhydride derivative or the aromatic compound may not be sufficiently soluble in the chosen solvent. | Select a solvent that dissolves all reactants. Common solvents include nitrobenzene, carbon disulfide, and 1,2-dichloroethane.[3] | |
| Formation of Multiple Products (Isomers) | Regioselectivity Issues: The acyl group may add to different positions on the aromatic ring, especially with substituted aromatics. | The choice of solvent can significantly influence regioselectivity. For example, in the acylation of naphthalene, non-polar solvents like CS₂ favor α-substitution, while polar solvents like nitrobenzene favor β-substitution.[3] Experiment with different solvents to optimize for the desired isomer. |
| Intramolecular vs. Intermolecular Reaction: For substrates containing both an aromatic ring and a succinic anhydride moiety, both intra- and intermolecular reactions may occur. | Use high dilution conditions to favor intramolecular cyclization. Conversely, a higher concentration of an external aromatic compound will favor the intermolecular reaction. | |
| Formation of Byproducts | Hydrolysis of Anhydride: Presence of water in the reaction mixture can lead to the formation of the corresponding dicarboxylic acid. | Ensure all reagents and equipment are scrupulously dry. Use anhydrous solvents. |
| Complex Mixture of Products: At higher temperatures, side reactions such as dealkylation (if the aromatic substrate is alkylated) or polymerization may occur. | Optimize the reaction temperature and time to maximize the yield of the desired product while minimizing side reactions. | |
| Cleavage of Ether Groups: For aromatic substrates containing methoxy groups (e.g., anisole), cleavage of the ether can occur, leading to phenolic byproducts. | Use milder Lewis acids or lower reaction temperatures to minimize ether cleavage. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Friedel-Crafts acylation with succinic anhydride?
A1: The reaction proceeds via electrophilic aromatic substitution. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of the succinic anhydride, making the other carbonyl carbon a potent electrophile (an acylium ion). The aromatic ring then acts as a nucleophile, attacking the acylium ion. Subsequent loss of a proton restores the aromaticity of the ring, yielding the acylated product.[4][5]
Q2: How does the choice of Lewis acid affect the reaction outcome?
A2: The strength of the Lewis acid is a critical parameter. Strong Lewis acids like AlCl₃ are commonly used and are often necessary for less reactive aromatic substrates. However, they can also promote side reactions. Milder Lewis acids, such as FeCl₃ or ZnCl₂, may be sufficient for highly activated aromatic rings and can offer better selectivity with fewer byproducts. The optimal choice of Lewis acid and its stoichiometry should be determined empirically for each specific reaction.
Q3: Can I use electron-deficient aromatic compounds in this reaction?
A3: Friedel-Crafts acylation is generally unsuccessful with aromatic compounds bearing strongly deactivating, electron-withdrawing groups like nitro (-NO₂) or trifluoromethyl (-CF₃).[1] These groups reduce the nucleophilicity of the aromatic ring, making it unreactive towards the acylium ion.
Q4: What are the key considerations for regioselectivity when using substituted aromatic compounds?
A4: The position of acylation on a substituted aromatic ring is governed by the electronic and steric effects of the substituent. Electron-donating groups (e.g., -OCH₃, -CH₃) are activating and typically direct the incoming acyl group to the ortho and para positions. Steric hindrance can often favor the para product. The choice of solvent can also play a significant role in determining the ratio of isomers.[3]
Q5: Are there alternative, more environmentally friendly methods for this reaction?
A5: Yes, mechanochemical methods, such as ball milling, have emerged as a greener alternative.[3] These solvent-free reactions can sometimes lead to higher yields and are easier to work up. For example, the mechanochemical acylation of biphenyl with succinic anhydride using AlCl₃ has been shown to proceed with a higher yield compared to the reaction in solution.[3]
Data Presentation
Table 1: Effect of Reaction Conditions on Yield in the Acylation of Biphenyl with Succinic Anhydride
| Method | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| Solution | Dichloromethane | AlCl₃ | - | 6% | [3] |
| Ball Milling | None | AlCl₃ | 2 | 69% | [3] |
Experimental Protocols
Detailed Protocol: Haworth Synthesis of Naphthalene (First Step)
This protocol outlines the first step of the Haworth synthesis, which is the Friedel-Crafts acylation of benzene with succinic anhydride.[6][7][8][9]
Materials:
-
Benzene (anhydrous)
-
Succinic anhydride
-
Aluminum chloride (anhydrous)
-
Ice
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate solution (saturated)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (or other suitable drying agent)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride and anhydrous benzene. Cool the flask in an ice bath.
-
Addition of Succinic Anhydride: Dissolve succinic anhydride in anhydrous benzene and add this solution dropwise to the stirred suspension of aluminum chloride in benzene.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for a specified time (e.g., 2 hours).
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer with a suitable solvent like dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product, 3-benzoylpropanoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of $ AlC{l_3} $ ? [vedantu.com]
- 5. organic chemistry - Mechanism of Friedel-Crafts acylation with succinic anhydride - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. Explain Haworth synthesis of naphthalene. [vedantu.com]
- 8. brainly.in [brainly.in]
- 9. scribd.com [scribd.com]
Removal of unreacted starting materials from Ethyl 5-(2-naphthyl)-5-oxovalerate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from Ethyl 5-(2-naphthyl)-5-oxovalerate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound following its synthesis, which is typically achieved via a Claisen condensation of 2-acetylnaphthalene and diethyl oxalate.
Q1: My crude product is a dark, oily residue. How do I begin the purification process?
A1: A dark, oily residue is common after the initial reaction work-up. The first step is typically a liquid-liquid extraction to remove the bulk of water-soluble impurities and unreacted starting materials.
-
Initial Work-up: After quenching the reaction with a dilute acid (e.g., 1M HCl) to neutralize the base, extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Washes: Wash the combined organic layers sequentially with:
-
Water: to remove water-soluble byproducts.
-
Saturated sodium bicarbonate solution: to remove any remaining acidic impurities.
-
Brine (saturated NaCl solution): to reduce the amount of dissolved water in the organic phase before drying.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Q2: I'm having trouble removing all the unreacted 2-acetylnaphthalene by extraction. What should I do?
A2: If 2-acetylnaphthalene remains after the initial extraction, column chromatography is the most effective method for its removal due to the polarity difference between the starting material and the product.
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common mobile phase for compounds of this polarity is a mixture of hexane and ethyl acetate.
-
Column Chromatography: Pack a silica gel column and elute with the determined solvent system, starting with a lower polarity (higher hexane content) and gradually increasing the polarity (gradient elution). 2-acetylnaphthalene is less polar and will elute before the more polar product, this compound.
Q3: How can I effectively remove residual diethyl oxalate?
A3: Diethyl oxalate has a lower boiling point than the product and can often be removed by distillation under reduced pressure. However, for complete removal, a combination of techniques is recommended.
-
Distillation: If a significant excess of diethyl oxalate was used, initial distillation of the crude product under vacuum can remove the bulk of it.
-
Aqueous Extraction: Diethyl oxalate has some water solubility, so the aqueous washes during the liquid-liquid extraction will help to remove it.
-
Column Chromatography: Any remaining diethyl oxalate will be separated from the product during column chromatography.
Q4: My purified product is still an oil. How can I induce crystallization?
A4: If the purified this compound is an oil, recrystallization can be attempted to obtain a crystalline solid, which is often indicative of higher purity.
-
Solvent Screening: Test the solubility of a small amount of the oil in various solvents (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate, or mixtures thereof) at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not when cold.
-
Recrystallization Procedure: Dissolve the oil in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
The following table summarizes representative data for the purification of a β-keto ester analogous to this compound. Note: These values are illustrative and will vary depending on the specific experimental conditions.
| Purification Step | Starting Material Impurity Level (2-acetylnaphthalene) | Starting Material Impurity Level (diethyl oxalate) | Product Purity | Yield |
| Crude Product | ~15% | ~20% | ~65% | 100% (crude) |
| After Liquid-Liquid Extraction | ~5% | ~5% | ~90% | ~95% |
| After Column Chromatography | <1% | <1% | >98% | ~80% |
| After Recrystallization | Not Detectable | Not Detectable | >99% | ~70% |
Experimental Protocols
1. General Protocol for Liquid-Liquid Extraction Work-up:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1M HCl with stirring.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL for a 10g scale reaction).
-
Combine the organic layers and wash with water (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
2. General Protocol for Column Chromatography:
-
Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a low concentration of ethyl acetate (e.g., 5%) and gradually increasing it to around 20-30%.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
3. General Protocol for Recrystallization:
-
Transfer the purified product to a clean Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve complete dissolution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small portion of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
Mandatory Visualization
Technical Support Center: Troubleshooting the Synthesis of Ethyl 5-(2-naphthyl)-5-oxovalerate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the synthesis and workup of ethyl 5-(2-naphthyl)-5-oxovalerate, a β-keto ester known for its potential instability.
Frequently Asked Questions (FAQs)
Q1: My reaction yield of this compound is consistently low. What are the potential causes?
Low yields can arise from several factors, primarily related to the inherent instability of the β-keto ester functional group. Key areas to investigate include:
-
Workup Conditions: Prolonged exposure to acidic or basic aqueous solutions during the workup can lead to hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid.[1] This is a common degradation pathway for β-keto esters.
-
Reaction Temperature: Elevated temperatures during the reaction or workup can accelerate degradation.
-
Purification Method: High temperatures during distillation or prolonged exposure to silica or alumina chromatography can also lead to product loss.
-
Incomplete Reaction: The Friedel-Crafts acylation may not have gone to completion.
-
Isomer Formation: Friedel-Crafts acylation of naphthalene can yield both the 1- and 2-substituted isomers. The reaction conditions, particularly the solvent and temperature, can significantly influence the isomer ratio.
Q2: I am observing an unknown impurity in my final product. What could it be?
The most likely impurity is the decarboxylated product, 1-(2-naphthyl)butan-1-one, formed from the hydrolysis of the ethyl ester followed by the loss of carbon dioxide. Another possibility is the corresponding carboxylic acid, 5-(2-naphthyl)-5-oxovaleric acid, if the hydrolysis occurs without subsequent decarboxylation. Depending on the reaction conditions, you might also have the 1-naphthyl isomer as an impurity.
Q3: What are the optimal workup conditions to minimize degradation of this compound?
To minimize degradation, the workup should be performed as quickly and gently as possible:
-
Quenching: Quench the reaction mixture by pouring it onto a mixture of crushed ice and a weak acid (e.g., cold, dilute HCl). This helps to neutralize the Lewis acid catalyst while keeping the temperature low.
-
Extraction: Promptly extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer with cold, saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash. Perform these washes quickly to avoid base-catalyzed hydrolysis.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature.
Q4: Can I purify this compound by distillation?
Purification by distillation is possible but carries the risk of thermal degradation. If you choose this method, it is crucial to use a high-vacuum distillation apparatus to lower the boiling point and minimize the time the compound is exposed to high temperatures.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis and workup of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Lewis Acid (e.g., AlCl₃) | Use fresh, anhydrous aluminum chloride. Ensure all glassware is thoroughly dried to prevent deactivation of the catalyst by moisture. |
| Poor quality starting materials | Use freshly distilled or purified naphthalene and acylating agent. | |
| Incorrect reaction temperature | Optimize the reaction temperature. Friedel-Crafts acylations are often temperature-sensitive. | |
| Product is an oil that won't crystallize | Presence of isomeric impurities | Try to purify by column chromatography using a non-polar eluent system to separate the isomers. |
| Presence of decarboxylated product | Optimize the workup to be faster and at lower temperatures. Consider purification by chromatography. | |
| Significant amount of starting material recovered | Insufficient reaction time or temperature | Increase the reaction time or temperature cautiously, monitoring for product degradation. |
| Insufficient amount of Lewis acid | Use a stoichiometric amount of the Lewis acid, as it complexes with the product. | |
| Product decomposes during column chromatography | Active stationary phase | Deactivate the silica gel or alumina by adding a small percentage of triethylamine to the eluent. |
| Prolonged chromatography time | Use flash chromatography to minimize the time the product is on the column. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (1.1 eq) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Addition of Acylating Agent: Cool the suspension in an ice bath. Slowly add ethyl 4-(chloroformyl)butanoate (1.0 eq) to the stirred suspension.
-
Addition of Naphthalene: After the addition is complete, add a solution of naphthalene (1.0 eq) in the same anhydrous solvent dropwise.
-
Reaction: Allow the reaction mixture to stir at room temperature until the starting material is consumed (monitor by TLC).
-
Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with cold water, cold saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.
Visualizations
To aid in understanding the potential issues, the following diagrams illustrate the degradation pathway and a troubleshooting workflow.
Caption: Potential degradation pathway of the target compound.
References
Technical Support Center: Column Chromatography Purification of Keto Esters
Welcome to our dedicated technical support center for the purification of keto esters via column chromatography. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this common laboratory procedure.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the column chromatography of keto esters in a question-and-answer format.
Question 1: My keto ester appears to be degrading on the silica gel column, leading to low yield and multiple spots on the TLC of my collected fractions. What is happening and how can I prevent this?
Answer:
Keto esters, particularly β-keto esters, can be susceptible to degradation on standard silica gel due to its acidic nature. The silanol groups (Si-OH) on the surface of silica gel can catalyze hydrolysis of the ester or promote unwanted side reactions. Additionally, the presence of keto-enol tautomerism can lead to band broadening and the appearance of multiple spots on a TLC plate, which may be mistaken for degradation.
Solutions:
-
Deactivate the Silica Gel: Neutralizing the acidic sites on the silica gel is a common and effective strategy. This can be achieved by pre-treating the silica gel with a base, typically triethylamine (TEA).[1][2][3]
-
Use an Alternative Stationary Phase: If your compound is highly acid-sensitive, consider using a more neutral or basic stationary phase such as alumina (basic or neutral) or florisil.[4][5]
-
Perform a 2D TLC: To determine if your compound is degrading on silica, you can run a 2D TLC. Spot your compound in one corner of a square TLC plate and run it in your chosen eluent. After the run, dry the plate, turn it 90 degrees, and run it again in the same eluent. If the compound is stable, it will appear as a single spot on the diagonal. If it degrades, you will see additional spots off the diagonal.
Question 2: I am observing very broad or tailing peaks for my keto ester during column chromatography, resulting in poor separation from impurities. What causes this and how can I improve the peak shape?
Answer:
Broad or tailing peaks for keto esters are often a consequence of keto-enol tautomerism. The presence of two rapidly interconverting isomers on the column can lead to a broadened band. Tailing can also be caused by strong interactions between the polar keto and ester groups with the acidic silanol groups on the silica gel.
Solutions:
-
Optimize the Solvent System:
-
Increase Polarity Gradually: A gradual increase in the polarity of the eluent (gradient elution) can help to sharpen peaks and improve separation.[1]
-
Solvent Choice: Common solvent systems include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or diethyl ether.[6] For very polar keto esters, a system like methanol/dichloromethane (up to 5% methanol) may be necessary.[6]
-
-
Modify the Mobile Phase: Adding a small amount of a modifier to the eluent can improve peak shape.
-
For acidic impurities, adding a small amount of a base like triethylamine (0.1-1%) can help.
-
For basic impurities, a small amount of acetic acid (0.1-1%) may be beneficial.
-
-
Dry Loading: If your compound is not very soluble in the initial, less polar eluent, it can lead to band broadening at the start of the column. Dry loading the sample onto the silica gel can mitigate this issue.[7]
Question 3: My keto ester is not moving from the baseline, even with a highly polar solvent system. What should I do?
Answer:
If your keto ester remains at the baseline (Rf = 0) even with highly polar solvent systems like 100% ethyl acetate, it indicates a very strong interaction with the stationary phase.
Solutions:
-
Switch to a More Polar Solvent System: Try a more potent polar solvent mixture, such as 5-10% methanol in dichloromethane.[6] Be cautious with higher concentrations of methanol as it can start to dissolve the silica gel.[6]
-
Consider Reversed-Phase Chromatography: For extremely polar compounds, reversed-phase chromatography may be a more suitable purification method. In this technique, a non-polar stationary phase is used with a polar mobile phase, and the most polar compounds elute first.[4]
-
Check for Compound Stability: In some cases, the compound may have decomposed at the origin. It is crucial to first confirm the stability of your compound on silica gel using a 2D TLC.[5]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of a typical β-keto ester?
A1: A good starting point for many β-keto esters is a mixture of ethyl acetate and hexanes. You can start with a low polarity mixture, such as 10-20% ethyl acetate in hexanes, and gradually increase the polarity based on TLC analysis.[6] An ideal Rf value for the desired compound on a TLC plate before running the column is typically between 0.2 and 0.4.
Q2: How much silica gel should I use for my column?
A2: A general rule of thumb is to use a silica gel to crude sample weight ratio of about 30:1 to 50:1 for moderately difficult separations. For very easy separations, this can be reduced, and for very difficult separations, a ratio of 100:1 or more may be necessary.
Q3: What is "dry loading" and when should I use it?
A3: Dry loading involves pre-adsorbing your sample onto a small amount of silica gel before loading it onto the column. This is particularly useful when your compound is poorly soluble in the eluting solvent.[7] To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.
Q4: Can I reuse my silica gel column?
A4: While it is technically possible to flush a column and reuse it, it is generally not recommended for high-purity applications. Impurities from the previous run may not be completely removed and could contaminate your next purification. For routine purifications where the impurities are well-known and easily flushed, it may be acceptable, but for sensitive applications, fresh silica gel is always preferred.
Data Presentation
The following tables provide illustrative data on the impact of different purification strategies on the yield and purity of a hypothetical keto ester.
Table 1: Comparison of Standard vs. Deactivated Silica Gel
| Stationary Phase | Eluent System | Yield (%) | Purity (%) | Observations |
| Standard Silica Gel | 20% EtOAc/Hexanes | 65 | 85 | Significant tailing and minor decomposition products observed. |
| Deactivated Silica Gel (1% TEA) | 20% EtOAc/Hexanes | 85 | 98 | Sharper peaks, no observable decomposition. |
Table 2: Effect of Solvent Gradient on Separation
| Elution Method | Eluent System | Resolution (between product and major impurity) | Purity (%) |
| Isocratic | 30% EtOAc/Hexanes | 0.8 | 92 |
| Gradient | 10% to 40% EtOAc/Hexanes | 1.5 | 99 |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel with Triethylamine
-
Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Pack the Column: Pack the column with the silica gel slurry as you would for a standard column.
-
Prepare the Deactivating Solution: Prepare a solution of your eluting solvent system containing 1-3% triethylamine.[1][3]
-
Flush the Column: Pass 1-2 column volumes of the triethylamine-containing solvent system through the packed column.[3]
-
Equilibrate the Column: Flush the column with 1-2 column volumes of your regular eluting solvent (without triethylamine) to remove the excess base.
-
Load the Sample: The column is now ready for you to load your acid-sensitive keto ester.
Protocol 2: Standard Flash Column Chromatography Workflow
-
TLC Analysis: Determine the optimal solvent system by running TLC plates. Aim for an Rf of 0.2-0.4 for your target compound.
-
Column Packing: Pack a column of appropriate size with silica gel using the wet slurry method with your initial, least polar eluent.
-
Sample Loading: Dissolve your crude keto ester in a minimal amount of the eluting solvent (or a more polar solvent if necessary, followed by dry loading) and carefully load it onto the top of the silica bed.
-
Elution: Begin eluting with your chosen solvent system, collecting fractions in test tubes.
-
Monitoring: Monitor the elution of your compound by spotting the collected fractions on TLC plates.
-
Fraction Pooling and Concentration: Combine the fractions that contain your pure product and remove the solvent using a rotary evaporator.
Visualizations
Diagram 1: Troubleshooting Logic for Keto Ester Purification
A troubleshooting decision tree for common issues in keto ester purification.
Diagram 2: General Workflow for Column Chromatography
A step-by-step workflow for a typical column chromatography experiment.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. silicycle.com [silicycle.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Navigating the Synthesis of Ethyl 5-(2-naphthyl)-5-oxovalerate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Ethyl 5-(2-naphthyl)-5-oxovalerate, a key intermediate in various pharmaceutical pathways, presents a unique set of challenges, particularly when scaling up from laboratory to pilot or production scales. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during its synthesis via the Friedel-Crafts acylation of naphthalene.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Steps |
| Low Yield of Desired 2-substituted Product | 1. Incorrect Solvent Choice: Non-polar solvents favor the formation of the undesired 1-substituted (α) isomer. 2. Suboptimal Reaction Temperature: Temperature can influence the isomer ratio. 3. Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) may be hydrolyzed or deactivated. 4. Incomplete Reaction: Reaction time may be too short. | 1. Solvent Selection: Employ a polar solvent such as nitrobenzene or 2-nitropropane to favor the formation of the 2-substituted (β) product. 2. Temperature Control: Maintain a consistent and optimized reaction temperature. For many Friedel-Crafts acylations of naphthalene, a temperature range of 0-25°C is a good starting point. 3. Catalyst Handling: Use fresh, anhydrous Lewis acid. Handle it under an inert atmosphere to prevent moisture contamination. 4. Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC) to ensure it goes to completion. |
| Formation of Impurities and Byproducts | 1. Polyacylation: The product is susceptible to a second acylation reaction. 2. Isomerization: The initially formed 1-substituted isomer can rearrange to the more stable 2-substituted isomer, but other side reactions can also occur. 3. Decomposition: At higher temperatures, starting materials or products may decompose, leading to tar formation. | 1. Stoichiometry Control: Use a slight excess of the naphthalene relative to the acylating agent to minimize polyacylation. 2. Controlled Addition: Add the acylating agent (ethyl 5-chloro-5-oxovalerate) slowly to the reaction mixture to maintain a low concentration and reduce side reactions. 3. Temperature Management: Avoid excessive heating of the reaction mixture. |
| Difficulties in Product Isolation and Purification | 1. Emulsion Formation During Work-up: The presence of the aluminum chloride complex can lead to stable emulsions. 2. Co-crystallization of Isomers: The 1- and 2-substituted isomers may be difficult to separate by simple crystallization. 3. Residual Catalyst: Traces of the Lewis acid can contaminate the product. | 1. Careful Quenching: Slowly and carefully quench the reaction mixture by pouring it onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. 2. Chromatographic Purification: If recrystallization is ineffective, column chromatography on silica gel is a reliable method for separating the isomers. 3. Aqueous Washes: Thoroughly wash the organic layer with dilute acid, water, and brine to remove any remaining inorganic salts. |
| Scale-Up Issues | 1. Exothermic Reaction Control: The Friedel-Crafts acylation is exothermic, and heat dissipation becomes more challenging on a larger scale. 2. Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and a heterogeneous reaction, resulting in lower yields and more byproducts. 3. Material Handling: Handling large quantities of corrosive and moisture-sensitive reagents like aluminum chloride requires specialized equipment and procedures. | 1. Efficient Cooling: Ensure the reaction vessel has adequate cooling capacity. Consider using a jacketed reactor with a reliable cooling system. 2. Robust Agitation: Use an appropriate overhead stirrer to ensure efficient mixing throughout the reaction. 3. Inert Atmosphere and Dry Conditions: Conduct the reaction under a nitrogen or argon atmosphere and use dry solvents and glassware to prevent catalyst deactivation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound?
A1: Polar solvents are preferred to maximize the yield of the desired 2-substituted isomer. Nitrobenzene and 2-nitropropane have been shown to be effective in directing the acylation to the 2-position of the naphthalene ring.
Q2: How can I minimize the formation of the 1-substituted isomer?
A2: Besides using a polar solvent, carefully controlling the reaction temperature and the rate of addition of the acylating agent can help. Lower temperatures generally favor the thermodynamically more stable 2-substituted product.
Q3: What is the role of the Lewis acid catalyst, and how much should be used?
A3: The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), activates the acylating agent (ethyl 5-chloro-5-oxovalerate) to form the electrophilic acylium ion. A slight molar excess of the Lewis acid relative to the acylating agent is generally recommended to ensure the reaction goes to completion.
Q4: What are the key safety precautions for this reaction?
A4: The Friedel-Crafts acylation is an exothermic reaction that evolves hydrogen chloride gas. It should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
Q5: How can I confirm the identity and purity of my final product?
A5: The structure and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the laboratory-scale synthesis. Scale-up will require process optimization and safety reviews.
Materials:
-
Naphthalene
-
Ethyl 5-chloro-5-oxovalerate (ethyl glutaryl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene (or 2-nitropropane)
-
Dichloromethane (DCM)
-
Hydrochloric Acid (concentrated)
-
Sodium Bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and nitrobenzene. Cool the mixture to 0°C in an ice bath.
-
Formation of Acylium Ion: Slowly add ethyl 5-chloro-5-oxovalerate (1.0 equivalent) to the stirred suspension of aluminum chloride in nitrobenzene via the dropping funnel.
-
Addition of Naphthalene: In a separate flask, dissolve naphthalene (1.2 equivalents) in nitrobenzene. Add this solution dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0-5°C for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
Table 1: Reaction Parameters and Observed Outcomes
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) - Projected |
| Naphthalene (eq.) | 1.2 | 1.15 |
| Ethyl 5-chloro-5-oxovalerate (eq.) | 1.0 | 1.0 |
| AlCl₃ (eq.) | 1.1 | 1.1 |
| Solvent | Nitrobenzene | 2-Nitropropane |
| Temperature (°C) | 0 - 5 | 5 - 10 |
| Reaction Time (h) | 3 | 4 - 6 |
| Typical Yield (%) | 75 - 85 | 70 - 80 |
| Purity (by HPLC, %) | >98 | >97 |
Table 2: Representative Analytical Data
| Technique | Expected Results for this compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.4 (s, 1H, Ar-H), 7.8-8.0 (m, 4H, Ar-H), 7.5-7.6 (m, 2H, Ar-H), 4.1 (q, 2H, -OCH₂CH₃), 3.1 (t, 2H, -COCH₂-), 2.5 (t, 2H, -CH₂CO₂Et), 2.1 (p, 2H, -CH₂CH₂CH₂-), 1.2 (t, 3H, -OCH₂CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 199.5 (C=O, ketone), 173.0 (C=O, ester), 135.5, 132.5, 130.0, 129.5, 128.5, 128.0, 127.5, 126.5, 124.0 (Ar-C), 60.5 (-OCH₂-), 38.0, 33.0, 20.0 (-CH₂-), 14.0 (-CH₃). |
| IR (KBr, cm⁻¹) | ~1730 (C=O, ester), ~1680 (C=O, ketone), ~1600, 1470 (C=C, aromatic). |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₁₇H₁₉O₃⁺: 271.1334; found: 271.1332. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis of this compound.
Technical Support Center: NMR Analysis of Ethyl 5-(2-naphthyl)-5-oxovalerate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in Ethyl 5-(2-naphthyl)-5-oxovalerate via NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H NMR signals for pure this compound?
A1: The expected proton NMR signals for the pure compound are detailed in the table below. Chemical shifts are approximate and can be influenced by the solvent and concentration.
Q2: What are the most common types of impurities to look for?
A2: Common impurities can be categorized as:
-
Starting Materials: Unreacted naphthalene or derivatives of glutaric acid (e.g., ethyl 5-chloro-5-oxovalerate).
-
Isomeric Byproducts: Primarily Ethyl 5-(1-naphthyl)-5-oxovalerate, resulting from acylation at the C1 position of naphthalene.
-
Polysubstituted Products: Di-acylated naphthalene species, which can arise if the reaction conditions are not carefully controlled.
-
Residual Solvents: Common solvents used in synthesis and purification such as dichloromethane, nitrobenzene, or carbon disulfide.
-
Grease and other contaminants: Silicon grease from glassware or other common laboratory contaminants.[1][2]
Q3: My 1H NMR spectrum shows a complex aromatic region. How can I distinguish between the desired 2-substituted product and the 1-substituted isomer?
A3: The aromatic region of the 1H NMR spectrum is key to differentiating between the 1- and 2-substituted isomers. The 2-substituted naphthalene ring has a higher degree of symmetry than the 1-substituted ring, leading to a more complex and spread-out set of signals for the 1-isomer. Specifically, look for a distinct downfield singlet or a less coupled proton for the 2-substituted isomer, which is absent in the more crowded aromatic region of the 1-substituted isomer. 2D NMR techniques like COSY and HMBC can be invaluable in confirming the substitution pattern by establishing connectivity between protons and carbons.
Q4: I see unexpected signals in the aliphatic region. What could they be?
A4: Unexpected aliphatic signals could be from several sources:
-
Unreacted Starting Materials: For example, the aliphatic chain of ethyl 5-chloro-5-oxovalerate.
-
Solvent Impurities: Such as ethyl acetate or hexane from the purification steps.[3]
-
Side-products: Byproducts from unintended reactions of the aliphatic chain.
Refer to the tables of common solvent and reagent chemical shifts to identify these.
Troubleshooting Guides
Issue 1: Presence of Naphthalene Signals in the Spectrum
-
Symptoms: Sharp singlets or doublets in the aromatic region (typically around 7.5-7.9 ppm) that do not correspond to the substituted naphthalene pattern.
-
Possible Cause: Incomplete reaction or inefficient purification, leaving residual starting material.
-
Troubleshooting Steps:
-
Confirm with 13C NMR: Naphthalene will show characteristic signals in the 13C NMR spectrum.
-
Repurification: Re-purify the sample using column chromatography or recrystallization.
-
Check Reaction Conditions: For future syntheses, ensure complete consumption of naphthalene, for example by using a slight excess of the acylating agent or extending the reaction time.
-
Issue 2: Suspected Presence of the 1-Naphthyl Isomer
-
Symptoms: A more complex aromatic region than expected, with overlapping multiplets. The integration of the aromatic region may be higher than expected relative to the aliphatic protons.
-
Possible Cause: Lack of regioselectivity during the Friedel-Crafts acylation, leading to the formation of the thermodynamically and kinetically favored 1-substituted isomer.[4][5]
-
Troubleshooting Steps:
-
Advanced NMR: Acquire 2D NMR spectra (COSY, HSQC, HMBC) to definitively assign the aromatic protons and their connectivity to the carbonyl carbon.
-
Chromatographic Separation: Attempt to separate the isomers using high-performance liquid chromatography (HPLC) or more efficient column chromatography.
-
Optimize Reaction: Modify the Friedel-Crafts reaction conditions (e.g., choice of Lewis acid, solvent, temperature) to favor the formation of the 2-substituted product.
-
Data Presentation: NMR Data Tables
Table 1: Predicted 1H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Naphthyl-H | ~ 7.5 - 8.5 | m | 7H |
| -CH2-C=O | ~ 3.1 | t | 2H |
| -O-CH2-CH3 | ~ 4.1 | q | 2H |
| -C=O-CH2-CH2- | ~ 2.5 | t | 2H |
| -CH2-CH2-CH2- | ~ 2.0 | p | 2H |
| -O-CH2-CH3 | ~ 1.2 | t | 3H |
Table 2: Predicted 13C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm) |
| C=O (keto) | ~ 200 |
| C=O (ester) | ~ 173 |
| Naphthyl-C | ~ 124 - 136 |
| -O-C H2-CH3 | ~ 61 |
| -C H2-C=O | ~ 38 |
| -C=O-CH2-C H2- | ~ 33 |
| -CH2-C H2-CH2- | ~ 20 |
| -O-CH2-C H3 | ~ 14 |
Table 3: 1H NMR Chemical Shifts of Potential Impurities
| Impurity | Chemical Shift (ppm) | Multiplicity |
| Naphthalene | 7.5 - 7.9 | m |
| Ethyl 5-(1-naphthyl)-5-oxovalerate | Aromatic: 7.4 - 8.6 (more complex) | m |
| Dichloromethane | 5.32 | s |
| Ethyl Acetate | 2.05 (s), 4.12 (q), 1.25 (t) | s, q, t |
| Hexane | 0.88, 1.26 | m |
| Silicone Grease | ~ 0.07 | s |
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl3, DMSO-d6). The choice of solvent can affect chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): If quantitative analysis (qNMR) is required, add a known amount of a suitable internal standard (e.g., tetramethylsilane - TMS, or another compound with a singlet signal that does not overlap with the sample signals).
Protocol 2: Standard 1H NMR Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to obtain a sharp, symmetrical solvent peak.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 8 to 16 scans are typically sufficient for a moderately concentrated sample.
-
Relaxation Delay (d1): Set to 1-2 seconds for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.
-
-
Processing:
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm.
-
Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl3 at 7.26 ppm).
-
Integration: Integrate all signals to determine the relative proton ratios.
-
Visualizations
Caption: Workflow for the identification of impurities in a synthesized compound using NMR spectroscopy.
References
Preventing decomposition of Ethyl 5-(2-naphthyl)-5-oxovalerate on storage
Welcome to the technical support center for Ethyl 5-(2-naphthyl)-5-oxovalerate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter related to the stability and storage of this compound.
Issue 1: Visible Changes in the Compound After Storage (e.g., Color Change, Clumping)
-
Question: My stored this compound has developed a yellowish tint and is starting to clump. What could be the cause and how can I prevent this?
-
Answer: Visible changes such as discoloration or clumping are often indicators of chemical decomposition. The likely culprits are exposure to light, moisture, or elevated temperatures. The naphthyl group in the molecule can be susceptible to photo-oxidation, leading to colored degradation products.[1][2][3] Clumping suggests the absorption of moisture, which can facilitate hydrolysis of the ester group.[4]
Troubleshooting Steps:
-
Verify Storage Conditions: Immediately check the storage temperature, humidity levels, and exposure to light.
-
Test for Purity: Perform a purity analysis (e.g., HPLC, melting point) to quantify the extent of degradation.
-
Implement Correct Storage: Transfer the compound to a tightly sealed, amber glass vial. Purge the headspace with an inert gas like argon or nitrogen before sealing to remove oxygen and moisture. Store in a desiccator in a refrigerator at the recommended temperature.
-
Issue 2: Inconsistent Experimental Results
-
Question: I am observing variability in my experimental results using different batches or even the same batch of this compound over time. Could this be a storage issue?
-
Answer: Yes, inconsistent results are a common consequence of compound degradation. Even small amounts of degradation products can interfere with biological assays or chemical reactions. The primary cause is likely slow decomposition over time due to suboptimal storage conditions.
Troubleshooting Steps:
-
Purity Assessment: Analyze the purity of the batch using a validated analytical method such as HPLC. Compare this to the certificate of analysis of a fresh batch.
-
Review Storage History: If possible, review the storage history of the compound. Note any deviations from the recommended conditions.
-
Aliquot the Compound: For future use, it is advisable to aliquot the compound into smaller, single-use vials. This minimizes the number of times the main stock is exposed to ambient conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, a γ-keto ester with a naphthalene moiety, the main potential degradation pathways are:
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially in the presence of moisture, acids, or bases, which would yield 5-(2-naphthyl)-5-oxovaleric acid and ethanol.[4]
-
Photodegradation: The naphthalene ring system can absorb UV light, leading to photochemical reactions and the formation of degradation products.[1][2][3][5] This can be a significant issue if the compound is not protected from light.
-
Thermal Degradation: At elevated temperatures, aromatic ketones can undergo thermal decomposition.[6]
-
Oxidation: The presence of oxygen, especially in combination with light or heat, can lead to oxidative degradation.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize decomposition, the following storage conditions are recommended:
-
Temperature: Store in a refrigerator at 2-8°C. For long-term storage, consider storage at -20°C.
-
Light: Protect from light by storing in an amber or opaque container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Moisture: Store in a tightly sealed container, preferably in a desiccator, to protect from moisture and prevent hydrolysis.
Q3: How can I assess the purity and detect decomposition of my sample?
A3: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a common and effective way to separate the parent compound from its degradation products and quantify its purity.[7][8][9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of degradation products by comparing the spectra of the stored sample with that of a fresh, pure sample.[12][13][14]
-
Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of any impurities or degradation products, aiding in their structural elucidation.[13]
Data Presentation
| Potential Cause of Decomposition | Contributing Factors | Recommended Prevention and Control Measures |
| Hydrolysis | Moisture, Acidic or Basic conditions | Store in a tightly sealed container in a desiccator. Avoid contact with acidic or basic solutions during storage. |
| Photodegradation | Exposure to UV and visible light | Store in an amber or opaque vial. Minimize exposure to light during handling. |
| Thermal Degradation | Elevated temperatures | Store at recommended refrigerated (2-8°C) or frozen (-20°C) conditions. Avoid repeated freeze-thaw cycles. |
| Oxidation | Presence of oxygen | Store under an inert atmosphere (argon or nitrogen). Use sealed containers with minimal headspace. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound to understand its stability profile and to generate degradation products for analytical method development.
1. Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as recommended by ICH guidelines.[15][16][17][18][19]
2. Materials:
-
This compound
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Amber vials
-
Photostability chamber
-
Oven
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize with 0.1 N NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at room temperature for 8 hours.
-
Neutralize with 0.1 N HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in a clear glass vial.
-
Heat in an oven at 80°C for 48 hours.
-
Dissolve a known amount of the stressed solid in solvent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Prepare the samples for HPLC analysis.
-
4. Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC method.
-
Determine the percentage of degradation and identify any major degradation products.
Visualizations
References
- 1. idk.org.rs [idk.org.rs]
- 2. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00125G [pubs.rsc.org]
- 3. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Photocatalytic Degradation of Naphthalene in Aqueous Dispersion of Nanoparticles: Effect of Different Parameters [bjas.journals.ekb.eg]
- 6. Novel aromatic poly(ether ketone)s. Part 2.—Synthesis and thermal properties of poly(ether keto amide)s - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. auroraprosci.com [auroraprosci.com]
- 11. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. gmpsop.com [gmpsop.com]
- 16. humiditycontrol.com [humiditycontrol.com]
- 17. edaegypt.gov.eg [edaegypt.gov.eg]
- 18. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 19. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 5-(2-naphthyl)-5-oxovalerate: Exploring Alternatives to Friedel-Crafts Acylation
For researchers, scientists, and professionals in drug development, the synthesis of aryl ketones is a cornerstone of many synthetic pathways. Ethyl 5-(2-naphthyl)-5-oxovalerate, a γ-keto ester, serves as a valuable building block. The traditional approach to its synthesis, the Friedel-Crafts acylation, while effective, is often hampered by harsh conditions, the use of stoichiometric amounts of Lewis acids, and potential regioselectivity issues. This guide provides an objective comparison of alternative synthetic routes, offering methodologies that promise milder conditions, improved selectivity, and a better environmental profile.
This comparative analysis delves into four key alternatives to the classical Friedel-Crafts acylation for the synthesis of this compound: Palladium-Catalyzed Carbonylative Cross-Coupling, Greener Friedel-Crafts Acylation using solid acid catalysts, synthesis via Organocadmium reagents, and Photochemical methods. Each alternative is presented with a representative experimental protocol for a closely related transformation, quantitative data, and a discussion of its advantages and limitations.
Comparison of Synthetic Routes
| Method | General Reaction | Typical Reagents | Catalyst | Temperature | Reaction Time | Yield | Key Advantages | Key Disadvantages |
| Traditional Friedel-Crafts Acylation | Naphthalene + Ethyl glutaryl chloride | AlCl₃ (stoichiometric) | AlCl₃ | 0 °C to RT | 2-6 h | 60-80% | Well-established, readily available reagents. | Harsh conditions, stoichiometric Lewis acid waste, potential for rearrangements and poor regioselectivity. |
| Palladium-Catalyzed Carbonylative Cross-Coupling | 2-Iodonaphthalene + Ethyl 4-pentenoate + CO | Organometallic reagents (e.g., organoboron), CO source (e.g., CO gas, chloroform) | Pd(OAc)₂, Ligands (e.g., PPh₃) | 80-120 °C | 12-24 h | 70-90% | Mild conditions, high functional group tolerance, excellent regioselectivity.[1][2] | Requires pre-functionalized starting materials, use of toxic CO gas (though alternatives exist). |
| Greener Friedel-Crafts (Solid Acid Catalyst) | Naphthalene + Benzoyl chloride | Zeolite (e.g., Hβ) | Zeolite | 150-220 °C | 5-10 h | 80-95% (for benzoylation) | Reusable catalyst, reduced waste, improved regioselectivity in some cases. | High temperatures often required, catalyst deactivation can be an issue. |
| Organocadmium Reagents | Di-(2-naphthyl)cadmium + Ethyl glutaryl chloride | Organocadmium reagent, acyl chloride | None | RT | 1-3 h | 70-85% | High selectivity for ketone formation, avoids over-addition to form tertiary alcohols. | Use of highly toxic cadmium reagents. |
| Photochemical Synthesis | Naphthalene derivative + Acyl radical precursor | Photosensitizer, light source (e.g., UV lamp) | Photosensitizer | RT | 12-48 h | Variable | Mild, atom-economical, environmentally friendly. | Can suffer from low yields and side reactions, specialized equipment required. |
Experimental Protocols
Traditional Friedel-Crafts Acylation (Representative Protocol)
-
Reaction: Acylation of Naphthalene with Acetyl Chloride.
-
Procedure: To a cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane, acetyl chloride (1.1 eq.) is added dropwise. The mixture is stirred for 15 minutes, after which a solution of naphthalene (1.0 eq.) in dichloromethane is added slowly. The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the product is purified by column chromatography or recrystallization.
Palladium-Catalyzed Carbonylative Cross-Coupling (Representative Protocol)
-
Reaction: Carbonylative Suzuki Coupling of an Aryl Iodide with an Arylboronic Acid.
-
Procedure: A mixture of the aryl iodide (1.0 eq.), arylboronic acid (1.5 eq.), palladium acetate (Pd(OAc)₂, 0.05 eq.), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.1 eq.) is placed in a pressure vessel. Anhydrous solvent (e.g., toluene) and a base (e.g., potassium carbonate, 2.0 eq.) are added. The vessel is purged with carbon monoxide (CO) and then pressurized to the desired pressure (e.g., 10 atm). The reaction mixture is heated to 100 °C and stirred for 18 hours. After cooling to room temperature, the mixture is filtered, and the solvent is evaporated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[3]
Greener Friedel-Crafts Acylation over Hβ Zeolite (Representative Protocol)
-
Reaction: Benzoylation of Naphthalene.
-
Procedure: Naphthalene (2.0 eq.) and benzoyl chloride (1.0 eq.) are added to a flask containing activated Hβ zeolite catalyst. The mixture is heated to 220 °C and stirred for 5 hours. After cooling, the solid catalyst is filtered off and can be washed with a solvent (e.g., toluene) for reuse. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield 2-benzoylnaphthalene.
Synthesis of a γ-Keto Ester via an Organocadmium Reagent (Representative Protocol)
-
Reaction: Preparation of Methyl 4-keto-7-methyloctanoate.
-
Procedure: A Grignard reagent is first prepared from isoamyl bromide and magnesium in anhydrous ether. To this solution, anhydrous cadmium chloride (0.5 eq.) is added, and the mixture is refluxed for 1 hour to form diisoamylcadmium. The ether is then distilled off and replaced with anhydrous benzene. A solution of β-carbomethoxypropionyl chloride (1.0 eq.) in benzene is added dropwise to the refluxing organocadmium reagent. The reaction mixture is refluxed for an additional hour. After cooling, the reaction is quenched with dilute sulfuric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried. The solvent is removed, and the resulting γ-keto ester is purified by vacuum distillation.
Photochemical Synthesis of a γ-Keto Ester (Representative Protocol)
-
Reaction: Visible-light photoredox-catalyzed conjugate addition of a methoxycarbonyl radical to a Michael acceptor.
-
Procedure: In a vial, the Michael acceptor (1.0 eq.), methyl N-phthalimidoyl oxalate (1.5 eq.), and a photoredox catalyst (e.g., Ru(bpy)₃Cl₂, 0.01 eq.) are dissolved in a degassed solvent (e.g., acetonitrile). The vial is sealed and irradiated with visible light (e.g., blue LEDs) at room temperature for 24 hours. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the γ-keto ester.
Visualization of Synthetic Pathways
The following diagrams illustrate the conceptual workflows of the traditional Friedel-Crafts acylation and its alternatives for the synthesis of this compound.
Caption: Traditional Friedel-Crafts Acylation Pathway.
Caption: Palladium-Catalyzed Carbonylative Cross-Coupling.
Caption: Greener Friedel-Crafts with a Solid Acid Catalyst.
Caption: Synthesis via an Organocadmium Reagent.
Caption: Photochemical Synthesis Pathway.
Conclusion
While the traditional Friedel-Crafts acylation remains a viable method for the synthesis of this compound, a careful evaluation of its alternatives is warranted, particularly in the context of pharmaceutical development where process safety, efficiency, and environmental impact are paramount.
-
Palladium-catalyzed carbonylative cross-coupling stands out as a highly versatile and mild alternative, offering excellent control over regioselectivity.
-
Greener Friedel-Crafts approaches using solid acid catalysts like zeolites present a significant step towards more sustainable chemical manufacturing by enabling catalyst recycling and reducing corrosive waste streams.
-
Organocadmium reagents provide a classic solution to the problem of over-addition in reactions with acyl chlorides, though their high toxicity is a major drawback.
-
Photochemical methods represent a frontier in green chemistry, offering the potential for atom-economical and environmentally benign syntheses, although they are currently less developed for this specific transformation.
The choice of synthetic route will ultimately depend on a variety of factors including the scale of the synthesis, the availability and cost of reagents and catalysts, and the specific requirements for purity and yield. For researchers and drug development professionals, the exploration of these alternative methodologies can lead to more efficient, cost-effective, and sustainable processes for the production of vital chemical intermediates.
References
A Comparative Guide to the Cytotoxicity of Naphthalene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Naphthalene, a bicyclic aromatic hydrocarbon, and its diverse derivatives are of significant interest in toxicology and pharmacology. Their cytotoxic properties, which vary considerably with structural modifications, are the subject of extensive research, particularly in the context of environmental toxicology and anticancer drug development. This guide provides a comparative analysis of the cytotoxicity of naphthalene and several classes of its derivatives, supported by experimental data and detailed methodologies.
Executive Summary
This guide systematically evaluates the cytotoxic effects of naphthalene and its derivatives, including methylnaphthalenes, nitronaphthalenes, naphthalene-chalcone hybrids, naphthalene-benzimidazole hybrids, and naphthalene-triazole derivatives. The cytotoxicity is compared across various human cancer cell lines, with quantitative data presented as IC50 values. Detailed protocols for key cytotoxicity assays (MTT, LDH, and Annexin V) are provided to ensure reproducibility and methodological transparency. Furthermore, the underlying signaling pathways contributing to the cytotoxic effects of these compounds are illustrated to provide a mechanistic understanding of their action.
Quantitative Cytotoxicity Data
The cytotoxic potential of naphthalene and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of various naphthalene derivatives against different human cancer cell lines, as determined by the MTT assay.
Table 1: Cytotoxicity (IC50, µM) of Naphthalene-Chalcone Derivatives
| Compound | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) | HepG2 (Liver) | Healthy Cell Line (e.g., NIH3T3) | Reference |
| Naphthalene-Chalcone Hybrid 2j | 7.8 ± 0.59 | - | - | No Activity | 15.6 ± 0.8 | [1][2] |
| Naphthalene-Chalcone Hybrid 2e | 20.6 ± 0.52 | - | - | - | - | [1] |
| Naphthalene-Chalcone Hybrid 2i | 21.4 ± 2.6 | - | - | - | - | [1] |
| Naphthalene-Chalcone Hybrid 3a | - | 1.42 ± 0.15 | - | - | 18.3 ± 1.3 (HEK293) | [3][4][5][6] |
| Naphthalene-Chalcone Hybrid 3f | - | 222.72 µg/mL | - | - | - | [7][8] |
| Naphthalene-Chalcone Hybrid B3 | - | - | 32.42 µg/mL | - | - | [2] |
| Naphthalene-Chalcone Hybrid B5 | - | - | 24.53 µg/mL | - | - | [2] |
| Naphthylchalcone 6-a | - | - | - | - | - | [8] |
| Naphthylchalcone 6-b | - | - | - | - | - | [8] |
Table 2: Cytotoxicity (IC50, µM) of Naphthalene-Benzimidazole Derivatives
| Compound | HepG2 (Liver) | A498 (Kidney) | HeLa (Cervical) | A375 (Melanoma) | Healthy Cell Line (e.g., HEK293) | Reference |
| Benzimidazole Derivative 11 | 0.078 | 0.312 | - | - | 1.25 | [9][10][11][12] |
| Benzimidazole Derivative 13 | 0.625 | - | - | - | - | [9][10][11][12] |
| Benzimidazole Derivative 18 | Selective | - | - | - | High Safety | [9][10][11] |
| Benzimidazole Derivative 1 | - | - | - | - | - | [13] |
| Benzimidazole Derivative 2 | - | - | - | - | - | [13] |
| Benzimidazole Derivative 4 | - | - | - | - | - | [13] |
Table 3: Cytotoxicity (IC50, µM) of Naphthalene-Triazole Derivatives
| Compound | MDA-MB-231 (Breast) | HeLa (Cervical) | A549 (Lung) | Reference |
| Triazole Spirodienone 6a | 0.03 - 0.26 | 0.07 - 0.72 | 0.08 - 2.00 | [10][14] |
| 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione (C15) | - | - | >1000 | [15] |
| C15 Complex (1) | - | - | 794.37 | [15] |
| C15 Complex (3) | - | - | >1000 | [15] |
Experimental Protocols
Accurate and reproducible cytotoxicity data are contingent on standardized experimental protocols. The following sections detail the methodologies for the most commonly employed assays in the cited studies.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Add varying concentrations of the naphthalene derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate mix and an assay buffer.
-
Assay Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed with a lysis buffer (maximum release).
Annexin V Apoptosis Assay
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye for detection by flow cytometry.
Protocol:
-
Cell Seeding and Treatment: Culture and treat cells with the naphthalene derivatives as described in the MTT assay protocol.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI, to differentiate necrotic cells) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Signaling Pathways in Naphthalene-Induced Cytotoxicity
The cytotoxic effects of naphthalene and its derivatives are mediated by complex signaling pathways that often involve metabolic activation, oxidative stress, and the induction of apoptosis.
Metabolic Activation and Detoxification of Naphthalene
Naphthalene itself is not highly toxic but is metabolized by cytochrome P450 (CYP450) enzymes, primarily in the liver and lungs, to form reactive electrophilic epoxides, such as naphthalene-1,2-oxide. These epoxides can bind to cellular macromolecules, leading to cytotoxicity. A key detoxification pathway involves the conjugation of these epoxides with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). Depletion of cellular GSH can enhance the toxicity of naphthalene.
Caption: Metabolic pathway of naphthalene leading to cytotoxicity.
Naphthalene-Chalcone Induced Apoptosis Pathway
Naphthalene-chalcone derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways such as the VEGFR-2 pathway. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Signaling pathways of naphthalene-chalcone cytotoxicity.
Conclusion
The cytotoxicity of naphthalene and its derivatives is highly dependent on their chemical structure. While naphthalene itself requires metabolic activation to exert its toxic effects, its derivatives, such as chalcones, benzimidazoles, and triazoles, can exhibit potent cytotoxicity through various mechanisms, including the inhibition of key cellular processes like microtubule formation and signal transduction. The data and protocols presented in this guide offer a valuable resource for researchers in the fields of toxicology and drug discovery, facilitating a deeper understanding and further investigation into the cytotoxic properties of this important class of compounds.
References
- 1. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, biological evaluation, and molecular modelling of new naphthalene-chalcone derivatives as potential anticancer agents on MCF-7 breast cancer cells by targeting tubulin colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. ACG Publications - Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives [acgpubs.org]
- 10. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journal.waocp.org [journal.waocp.org]
- 14. epa.gov [epa.gov]
- 15. mdpi.com [mdpi.com]
A comprehensive review of available scientific literature reveals a notable absence of specific biological activity data for Ethyl 5-(2-naphthyl)-5-oxovalerate. While the broader classes of compounds to which it belongs—naphthalene derivatives and keto-esters—have been the subject of extensive research, this particular molecule remains largely uncharacterized in the public domain. This guide, therefore, aims to provide a comparative overview based on the activities of structurally related compounds, offering a predictive framework for its potential biological roles and highlighting areas for future investigation.
The core structure of this compound, featuring a naphthalene ring linked to a keto-ester chain, suggests potential for various biological interactions. Naphthalene derivatives are known for a wide spectrum of activities, including anticancer and antimicrobial properties. Similarly, the keto-ester functionality is a common pharmacophore in enzyme inhibitors and other bioactive molecules.
Comparative Landscape of Related Compounds
To contextualize the potential activities of this compound, this section summarizes the biological profiles of structurally analogous compounds.
Naphthalene-Containing Anticancer Agents
A significant body of research has focused on naphthalene-based compounds as potential anticancer agents. These compounds often exert their effects through mechanisms such as DNA intercalation, topoisomerase inhibition, or interaction with specific cellular signaling pathways.
| Compound Class | Example | Mechanism of Action | Potency (IC50) |
| Naphthoquinones | Juglone | Induction of apoptosis, ROS generation | 1-10 µM (various cell lines) |
| Naphthylamines | Aminobenzylnaphthols | Cytotoxicity, Induction of apoptosis | 5-20 µM (various cell lines) |
| Naphthalene-based PROTACs | MRTX1133 analogues | Degradation of oncogenic proteins (e.g., KRAS G12D) | Sub-micromolar (in specific cancer cells) |
Table 1: Anticancer activities of selected naphthalene-containing compound classes. The data presented are representative values from various studies and are intended for comparative purposes only.
Keto-Esters and Their Biological Activities
The γ-keto-ester moiety present in this compound is a key structural feature found in various bioactive molecules. These compounds have been investigated for their roles in enzyme inhibition and as intermediates in the synthesis of complex biologically active molecules.
| Compound Class | Example | Biological Activity |
| β-Keto Esters | Ethyl acetoacetate analogues | Antimicrobial (Quorum sensing inhibition) |
| γ-Keto Esters | Various synthetic derivatives | Precursors for synthesis of bioactive heterocycles |
Table 2: Biological activities associated with keto-ester functionalities.
Experimental Protocols: A Methodological Blueprint
While specific experimental data for this compound is unavailable, the following protocols represent standard methodologies employed for evaluating the biological activities of related naphthalene and keto-ester compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
-
Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth media to a specific density.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Potential Signaling Pathways and Experimental Workflows
Based on the activities of related compounds, several signaling pathways could potentially be modulated by this compound. The diagrams below illustrate a hypothetical workflow for investigating its anticancer activity and a potential signaling pathway it might influence.
Figure 1: A proposed experimental workflow for the evaluation of the anticancer activity of a novel compound.
Figure 2: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer drugs.
Conclusion
The biological activity of this compound remains an open question in the scientific community. Based on the established activities of its structural relatives, it is plausible that this compound may exhibit anticancer or antimicrobial properties. However, without direct experimental evidence, any such claims are purely speculative. The information and methodologies presented in this guide are intended to provide a framework for future research into this and other novel chemical entities. Further investigation through systematic screening and mechanistic studies is essential to elucidate the true biological potential of this compound.
A Comparative Guide to the Reactivity of Acylating Agents for Naphthalene
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation of naphthalene is a cornerstone of organic synthesis, pivotal in the creation of valuable intermediates for pharmaceuticals, fragrances, and advanced materials. The choice of acylating agent is a critical parameter that significantly influences reaction efficiency, product distribution, and overall yield. This guide provides an objective comparison of the reactivity of common acylating agents in the context of naphthalene acylation, supported by experimental data, detailed protocols, and mechanistic insights.
Executive Summary
The selection of an appropriate acylating agent for the Friedel-Crafts acylation of naphthalene is a balance between reactivity, cost, handling considerations, and desired regioselectivity. Acetyl chloride is generally more reactive than acetic anhydride, often leading to higher yields in shorter reaction times under standard Lewis acid catalysis. However, acetic anhydride is a less hazardous and more cost-effective alternative, demonstrating excellent performance with certain catalytic systems, particularly solid acid catalysts like zeolites. The choice of solvent and reaction temperature also plays a crucial role in determining the ratio of α- and β-acylated products.
Quantitative Comparison of Acylating Agents
The following tables summarize experimental data from various studies, offering a quantitative comparison of different acylating agents in the acylation of naphthalene and its derivatives.
Table 1: Acetylation of 2-Methylnaphthalene with Various Acylating Agents
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (hrs) | Total Yield (%) |
| Acetyl Chloride | AlCl₃ | 2-Nitropropane | 0 | 1.25 | 78.6 |
| Acetic Anhydride | AlCl₃ | 2-Nitropropane | 5 | 1 | 68.4 |
| Ketene | AlCl₃ | 2-Nitropropane | 10 | 4.5 | 78.7 |
| Isopropenyl Acetate | AlCl₃ | 2-Nitropropane | 25 | 3 | 81.5 |
Data sourced from US Patent 3,234,286.[1]
Table 2: Acetylation of Naphthalene with Acetyl Chloride vs. Acetic Anhydride
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Product Distribution (α:β) | Reference |
| Acetyl Chloride | AlCl₃ | Ethylene Chloride | 35 | Almost exclusively α | Baddeley, 1949[2] |
| Acetic Anhydride | AlCl₃ | Ethylene Chloride | 35 | Almost exclusively α | Baddeley, 1949[2] |
| Acetic Anhydride | Zeolite Beta | - | 160 | >80% β-selectivity | Čejka et al.[3] |
| Acetyl Chloride | Zeolite Beta | - | - | Very low activity | Čejka et al.[4] |
Experimental Protocols
Below are representative experimental protocols for the Friedel-Crafts acylation of naphthalene using acetyl chloride and acetic anhydride.
Protocol 1: Acylation of Naphthalene with Acetyl Chloride and Aluminum Chloride
Materials:
-
Naphthalene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Ethylene Chloride (or another suitable inert solvent like nitrobenzene or carbon disulfide)
-
Hydrochloric Acid (HCl), dilute
-
Ice
-
Sodium Bicarbonate solution, saturated
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
In a fume hood, a solution of naphthalene (1.0 eq) in ethylene chloride is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The flask is cooled in an ice bath. Anhydrous aluminum chloride (1.1 eq) is added portion-wise to the stirred solution.
-
Acetyl chloride (1.05 eq) is added dropwise to the reaction mixture via a dropping funnel over a period of 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to the desired reaction temperature (e.g., 35°C) for a specified time (e.g., 1-3 hours).
-
The reaction is quenched by carefully pouring the mixture onto crushed ice and dilute hydrochloric acid.
-
The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization or column chromatography. The ratio of α- and β-isomers can be determined by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Protocol 2: Acylation of Naphthalene with Acetic Anhydride and Zeolite Beta Catalyst
Materials:
-
Naphthalene
-
Acetic Anhydride
-
Zeolite Beta catalyst (pre-activated)
-
Inert solvent (optional, can be run neat)
-
Standard laboratory glassware for high-temperature reactions.
Procedure:
-
Naphthalene (1.0 eq) and the activated Zeolite Beta catalyst are placed in a reaction vessel.
-
The mixture is heated to the reaction temperature (e.g., 160°C).
-
Acetic anhydride (1.0 to 2.0 eq) is added to the reaction mixture. To improve catalyst stability and conversion, the acetic anhydride can be added stepwise.[3]
-
The reaction is stirred at this temperature for the desired time.
-
After completion, the reaction mixture is cooled, and the solid catalyst is separated by filtration.
-
The filtrate contains the product, which can be purified by distillation or recrystallization. Product analysis is performed using GC or NMR.[3]
Mechanistic Insights and Reactivity Factors
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are the formation of a highly reactive acylium ion, its attack on the electron-rich naphthalene ring, and subsequent rearomatization.
Caption: General mechanism of Friedel-Crafts acylation of naphthalene.
The reactivity of the acylating agent is a key factor. Acyl chlorides are generally more reactive than anhydrides because the carbon-chlorine bond is more easily polarized and cleaved by the Lewis acid catalyst to form the acylium ion.
The regioselectivity of the reaction (α vs. β substitution) is governed by a delicate interplay between kinetic and thermodynamic control.
Caption: Factors influencing regioselectivity in naphthalene acylation.
-
Kinetic Control: At lower temperatures, the reaction favors the formation of the α-substituted product, which is formed faster due to the lower activation energy of the intermediate arenium ion.[5]
-
Thermodynamic Control: At higher temperatures, and especially with catalysts that can promote reversibility, the more sterically stable β-substituted product is favored.[5] The initially formed α-product can rearrange to the more stable β-isomer.
Conclusion
The choice of acylating agent for the Friedel-Crafts acylation of naphthalene has a profound impact on the outcome of the reaction. While acetyl chloride often provides higher reactivity and yields with traditional Lewis acids, acetic anhydride presents a safer and more economical option that can be highly effective, particularly with modern solid acid catalysts where it can also lead to high β-selectivity. For any specific application, it is recommended to perform small-scale trials to determine the optimal acylating agent, catalyst, and reaction conditions to achieve the desired product yield and isomeric purity.
References
A Comparative Guide to the Validation of Analytical Methods for Ethyl 5-(2-naphthyl)-5-oxovalerate Quantification
The robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. Ethyl 5-(2-naphthyl)-5-oxovalerate, a keto-ester, requires precise and reliable analytical methods to ensure the integrity of manufacturing processes and the quality of the final product. This guide provides a comparative overview of potential analytical methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantification of this compound. As no standardized, published methods currently exist for this specific analyte, this document outlines plausible methodologies and details the rigorous validation protocols required to demonstrate their suitability, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Comparison of Proposed Analytical Methods
The two primary chromatographic techniques suitable for the analysis of a semi-volatile, medium-polarity molecule like this compound are HPLC, typically with UV detection, and GC, with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
High-Performance Liquid Chromatography (HPLC-UV): This is often the preferred method for non-volatile or thermally sensitive molecules.[4] Given the analyte's aromatic naphthyl group, it possesses a strong chromophore, making UV detection highly suitable.[5][6] Reversed-phase HPLC would be the mode of choice, offering high resolution and reproducibility for such compounds.[7]
-
Gas Chromatography (GC-FID/MS): GC is an excellent technique for volatile and thermally stable compounds. This compound is likely amenable to GC analysis.[8][9] A GC-FID method would offer robust and cost-effective quantification, while a GC-MS method would provide higher specificity and lower detection limits through mass analysis.[10][11]
Table 1: Comparative Summary of Hypothetical Method Validation Data
The following table summarizes the expected performance characteristics for validated HPLC-UV and GC-MS methods for the quantification of this compound, based on typical performance for similar small organic molecules.
| Validation Parameter | HPLC-UV | GC-MS | ICH Acceptance Criteria (Typical) |
| Specificity | No interference from placebo and degradants at the analyte's retention time. Peak purity index > 0.99. | No co-eluting peaks at the analyte's retention time. Mass spectrum of the peak matches the reference standard. | The analytical signal of the analyte should not be affected by other components (impurities, matrix, etc.). |
| Linearity (R²) | > 0.999 | > 0.999 | R² ≥ 0.99 |
| Range | 10 - 150 µg/mL | 1 - 100 µg/mL | Typically 80-120% of the test concentration. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 98.0 - 102.0% for drug substance assay. |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | RSD ≤ 2% |
| - Intermediate Precision | < 2.0% | < 2.0% | RSD ≤ 2% |
| Limit of Detection (LOD) | 1 µg/mL | 0.1 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | 3 µg/mL | 0.3 µg/mL | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant impact on results from minor changes in mobile phase composition, pH, flow rate, or column temperature. | No significant impact on results from minor changes in oven temperature ramp, carrier gas flow rate, or injection temperature. | The method's performance should remain acceptable under small, deliberate variations in parameters. |
Experimental Protocols for Method Validation
The validation of an analytical procedure is crucial to demonstrate its fitness for the intended purpose.[12] The following protocols are based on the ICH Q2(R2) guidelines.[1][12]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Prepare a solution of a placebo (all formulation components except the analyte).
-
Prepare a solution of the this compound reference standard.
-
Prepare a spiked sample containing the reference standard and known impurities or degradation products.
-
Analyze all three solutions using the proposed chromatographic method.
-
Acceptance Criteria: The chromatogram of the placebo should show no peak at the retention time of the analyte. In the spiked sample, the analyte peak should be well-resolved from all other peaks. For HPLC-UV, a peak purity analysis should be performed. For GC-MS, the mass spectrum of the analyte peak should be consistent across its width and match the reference spectrum.
-
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., for HPLC, 10, 25, 50, 100, 150 µg/mL).
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.99. The y-intercept should be minimal.
-
Accuracy
Accuracy reflects the closeness of the measured value to the true value.
-
Protocol:
-
Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare nine samples in total (three at each concentration level).
-
Analyze the samples and calculate the percentage recovery for each.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[13]
-
Protocol (Repeatability):
-
Prepare six identical samples at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
Acceptance Criteria: The RSD should be ≤ 2%.[2]
-
-
Protocol (Intermediate Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
Acceptance Criteria: The RSD for the combined data should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
These can be estimated based on the signal-to-noise ratio of the chromatographic response.
-
Prepare a series of dilute solutions of the analyte.
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision (RSD ≤ 10%) and accuracy at that concentration.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the validation of an analytical method.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. omicsonline.org [omicsonline.org]
- 5. アルデヒド/ ケトン DNPHの分析、Ascentis Express C18 application for air monitoring, application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 6. HPLC Method for Analysis of Michler’s ketone on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. research.vu.nl [research.vu.nl]
- 10. shimadzu.com [shimadzu.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. fda.gov [fda.gov]
- 13. biopharminternational.com [biopharminternational.com]
Navigating the Structure-Activity Landscape of Naphthalene-Based Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. While direct structure-activity relationship (SAR) data for Ethyl 5-(2-naphthyl)-5-oxovalerate is not extensively available in public literature, a comparative analysis of structurally similar naphthalene-based compounds provides valuable insights into the potential pharmacological activities and key structural determinants for efficacy. This guide synthesizes experimental data from various studies on naphthalene analogs, offering a comparative overview of their anticancer and anti-inflammatory properties.
This guide focuses on analogs sharing key structural motifs with this compound, namely the naphthalene core, a ketone, and a flexible side chain, to draw parallels in their biological activities. The presented data is intended to serve as a foundational resource for the rational design of novel therapeutic agents.
Anticancer Activity of Naphthalene Analogs
Naphthalene-containing compounds have demonstrated significant potential as anticancer agents, with their mechanisms of action often involving the inhibition of crucial cellular pathways. Here, we compare the in vitro cytotoxic and enzyme-inhibitory activities of different classes of naphthalene analogs.
Naphthalene-1,4-dione Analogs
A series of naphthalene-1,4-dione analogs have been synthesized and evaluated for their anticancer activity. These compounds often exhibit cytotoxicity through mechanisms that disrupt cellular metabolism.
Table 1: Anticancer Activity of Naphthalene-1,4-dione Analogs
| Compound | Modification | Cancer Cell Line | IC50 (µM) | Selectivity Ratio (Cancer vs. Normal) |
| BH10 | 2-chloro-3-[(2-morpholin-4-ylethyl)amino] | HEC1A | 10.22 | 2.51 |
| 16 | Terminal 1-chloroethyl group | HEC1A | 5.65 | 2.14 |
| 23 | Terminal butyl chain | HEC1A | 32.00 | - |
| 24 | Terminal alkyne group | HEC1A | 21.92 | - |
| 25 | Terminal ester | HEC1A | 20.00 | - |
| 44 | Imidazole derivative | HEC1A | 6.4 | 3.6 |
Data sourced from studies on naphthalene-1,4-dione analogues as anticancer agents.[1][2]
The SAR for this series indicates that modifications at the C3 position significantly influence potency and selectivity. For instance, the introduction of a terminal 1-chloroethyl group (compound 16) enhanced potency compared to the lead compound BH10, although with slightly lower selectivity.[2] Conversely, bulkier terminal groups like butyl, alkyne, and ester (compounds 23, 24, and 25) led to a decrease in cytotoxicity.[2] Notably, the imidazole derivative (compound 44) demonstrated a favorable balance of potency and selectivity, suggesting the importance of this heterocyclic moiety for anticancer activity.[2]
Naphthalen-1-yloxyacetamide Derivatives
Another class of naphthalene analogs, the naphthalen-1-yloxyacetamide derivatives, has been investigated for antiproliferative activity against the MCF-7 breast cancer cell line and for aromatase inhibitory activity.[3][4][5][6]
Table 2: Antiproliferative and Aromatase Inhibitory Activity of Naphthalen-1-yloxyacetamide Derivatives
| Compound | Modification | MCF-7 IC50 (µM) | Aromatase IC50 (µM) |
| 5c | - | 7.39 | 0.143 |
| 5d | 3-(4-methoxyphenyl)-2-phenylacrylamide | 2.33 | 0.078 |
| 5e | - | 3.03 | 0.093 |
| Doxorubicin | Reference Drug | 6.89 | - |
| Letrozole | Reference Drug | - | 0.068 |
Data from studies on naphthalen-1-yloxyacetamide derivatives.[3][4]
The results highlight that conjugate 5d, featuring a 3-(4-methoxyphenyl)-2-phenylacrylamide moiety, exhibited the most potent cytotoxic activity against MCF-7 cells, surpassing the standard drug Doxorubicin.[3] This compound also displayed strong aromatase inhibitory activity, comparable to the reference inhibitor Letrozole.[3]
Anti-inflammatory Activity of Naphthalene Analogs
Chronic inflammation is a key factor in the progression of many diseases. Naphthalene derivatives have been explored for their potential to modulate inflammatory pathways.
Naphthyl-N-Acylhydrazone Derivatives
A series of naphthyl-N-acylhydrazone derivatives were synthesized and evaluated in acute in vivo models of inflammation.[7][8]
Table 3: Anti-inflammatory Effects of Naphthyl-N-Acylhydrazone Derivatives
| Compound | Dose (µmol/kg) | Leukocyte Migration Reduction (%) |
| LASSBio-2039 | 1 | Significant |
| 10 | Significant | |
| 30 | Significant | |
| LASSBio-2040 | 1 | Significant |
| 10 | Significant | |
| 30 | Significant | |
| LASSBio-2041 | 1 | Significant |
| 10 | Significant | |
| 30 | Significant |
Data from in vivo studies on naphthyl-N-acylhydrazone derivatives.[7][8]
All three tested compounds demonstrated a significant, dose-dependent reduction in leukocyte migration, a key event in the inflammatory response.[7][8]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental methodologies are crucial.
Synthesis of Naphthalene-1,4-dione Analogs
Naphthalene-1,4-dione analogs can be synthesized by reacting naphthalene-1,4-dione with different amines in the presence of a base like triethylamine (Et3N) or potassium carbonate (K2CO3) to accelerate the reaction.[2]
Anticancer Activity Assessment (MCF-7 Cell Line)
The antiproliferative activity of compounds against the MCF-7 breast cancer cell line is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11][12]
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Assay: After incubation, the medium is replaced with fresh medium containing MTT solution. The plate is incubated to allow the formazan crystals to form.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Aromatase Inhibition Assay
The inhibitory activity of compounds against aromatase can be determined using a fluorometric assay.[13][14][15]
-
Incubation: Human recombinant microsomes are incubated with increasing concentrations of the test chemical, a radiolabeled substrate (e.g., [1β-3H] androstenedione), and a cofactor (NADPH).
-
Quantification: The rate of tritiated water release during the conversion of the substrate to estrone is quantified by liquid scintillation counting as a measure of aromatase activity.
-
Data Analysis: The aromatase activity is plotted as a percentage of the solvent control versus the log of the test chemical concentration to determine the IC50 value.
In Vivo Anti-inflammatory Assay (Carrageenan-induced Pleurisy)
The anti-inflammatory activity of compounds can be assessed in vivo using models like carrageenan-induced pleurisy in rats.
-
Compound Administration: Animals are pre-treated with the test compounds or vehicle at specified doses.
-
Induction of Inflammation: Pleurisy is induced by intrapleural injection of carrageenan.
-
Evaluation: After a set time, the animals are euthanized, and the pleural exudate is collected to measure the volume and the number of migrated leukocytes.
Signaling Pathways and Visualizations
The biological activities of these naphthalene analogs are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.
NF-κB Signaling Pathway in Cancer
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of genes involved in inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers.[16][17][18][19][20]
Caption: The canonical NF-κB signaling pathway.
MAPK Signaling Pathway in Inflammation
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[21][22][23][24]
Caption: A simplified overview of the MAPK signaling cascade.
Sphingosine Kinase 2 (SphK2) Signaling
Sphingosine kinase 2 (SphK2) is an enzyme that phosphorylates sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid involved in various cellular processes, including cell growth, survival, and inflammation.[25][26][27][28][29]
Caption: The Sphingosine Kinase 2 (SphK2) signaling pathway.
References
- 1. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel Regioisomeric Analogues of Naphthyl-N-Acylhydrazone Derivatives and Their Anti-Inflammatory Effects [mdpi.com]
- 8. Novel Regioisomeric Analogues of Naphthyl- N-Acylhydrazone Derivatives and Their Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiproliferative and apoptotic activity of glycyrrhizinic acid in MCF-7 human breast cancer cells and evaluation of its effect on cell cycle, cell migration and m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity, in vitro anticancer effect (MCF-7 breast cancer cell line), antiangiogenic and immunomodulatory potentials of Populus nigra L. buds extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. japsonline.com [japsonline.com]
- 13. epa.gov [epa.gov]
- 14. Assessment of the Aromatase Inhibitory Activity of Ma-Huang-Tang (MHT) and Its Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. mdpi.com [mdpi.com]
- 18. NF-κB, an active player in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. synapse.koreamed.org [synapse.koreamed.org]
- 23. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 24. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 25. researchgate.net [researchgate.net]
- 26. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. apexbt.com [apexbt.com]
- 28. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]
- 29. SPHK2 - Wikipedia [en.wikipedia.org]
Benchmarking the Synthesis of Ethyl 5-(2-naphthyl)-5-oxovalerate: A Comparative Guide to Literature Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of established literature methods for the synthesis of Ethyl 5-(2-naphthyl)-5-oxovalerate, a valuable building block in medicinal chemistry. We present a detailed examination of a common two-step synthetic route, offering experimental protocols and quantitative data to facilitate methodological evaluation and implementation.
The synthesis of this compound is typically achieved through a two-step process:
-
Friedel-Crafts Acylation: Naphthalene is acylated with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 4-(2-naphthoyl)butanoic acid.
-
Fischer Esterification: The resulting keto-acid undergoes esterification with ethanol in the presence of a strong acid catalyst, typically sulfuric acid, to produce the target compound, this compound.
This guide will delve into the specifics of each step, presenting a representative literature method and comparing it with alternative approaches.
Comparative Analysis of Synthesis Methods
The following table summarizes the key quantitative data for the two-step synthesis of this compound, based on established literature protocols.
| Step | Method | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 1. Friedel-Crafts Acylation | Conventional Solution-Phase | Naphthalene, Glutaric Anhydride, AlCl₃ | Nitrobenzene | 4 - 6 hours | 0 - 5 °C then RT | ~75-85 |
| Mechanochemical | Naphthalene, Succinic Anhydride, AlCl₃ | None | 2 hours | Room Temperature | High (qualitative)[1] | |
| 2. Fischer Esterification | Conventional Heating | 4-(2-naphthoyl)butanoic acid, Ethanol, H₂SO₄ | Ethanol (excess) | 2 - 4 hours | Reflux | ~90-95[2] |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound based on conventional literature methods.
Step 1: Synthesis of 4-(2-naphthoyl)butanoic acid via Friedel-Crafts Acylation
This procedure describes the acylation of naphthalene with glutaric anhydride using aluminum chloride as a catalyst.
Materials:
-
Naphthalene
-
Glutaric Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate Solution (5%)
-
Dichloromethane
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, a solution of naphthalene and glutaric anhydride in nitrobenzene is prepared.
-
The flask is cooled in an ice-salt bath to 0-5 °C.
-
Anhydrous aluminum chloride is added portion-wise with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours.
-
The reaction mixture is then poured onto crushed ice and acidified with concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, 5% sodium bicarbonate solution, and again with water.
-
The solvent is removed under reduced pressure to yield the crude 4-(2-naphthoyl)butanoic acid, which can be further purified by recrystallization.
Step 2: Synthesis of this compound via Fischer Esterification
This protocol details the esterification of 4-(2-naphthoyl)butanoic acid to its ethyl ester.[3]
Materials:
-
4-(2-naphthoyl)butanoic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution
-
Brine Solution
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
Procedure:
-
A solution of 4-(2-naphthoyl)butanoic acid in excess absolute ethanol is prepared in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After cooling to room temperature, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford the crude this compound.
-
The product can be purified by column chromatography on silica gel.
Visualizing the Synthesis and Comparison
To better understand the workflow and the relationship between the different synthetic approaches, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: Logical workflow for creating this comparison guide.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ethyl 5-(2-naphthyl)-5-oxovalerate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical disposal protocols is a critical component of this responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Ethyl 5-(2-naphthyl)-5-oxovalerate, a compound that requires careful handling as a hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A laboratory coat. |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Step-by-Step Disposal Protocol
The primary principle for managing laboratory waste is to formulate a disposal plan before commencing any experimental activity.[2] Hazardous chemicals like this compound must never be poured down the drain.[3][4]
Step 1: Waste Identification and Classification
This compound, as an organic ester and ketone, should be classified as a flammable and potentially toxic organic solvent waste.[3][5] It is crucial to avoid mixing it with incompatible waste streams.
dot
Caption: Waste Segregation Workflow.
Step 2: Accumulation in a Satellite Accumulation Area (SAA)
All laboratories that generate hazardous waste must designate a Satellite Accumulation Area (SAA).[5] This is a designated space within the laboratory, at or near the point of waste generation, for the collection of hazardous waste.[3][5]
| SAA Requirements | Guideline |
| Location | At or near the point of generation.[3] |
| Storage Limit | Maximum of 55 gallons of hazardous waste.[3] |
| Container Status | Containers must be kept closed except when adding waste.[2][3] |
| Secondary Containment | Use bins to segregate incompatible waste streams and provide secondary containment.[4][6] |
Step 3: Proper Waste Container and Labeling
Use a chemically compatible container, preferably the original container if it is in good condition.[2] If not, a high-density polyethylene (HDPE) or glass container is a suitable alternative. The container must be clearly labeled.
label [label=<
]; }
References
- 1. markherb.com [markherb.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

